molecular formula C5H8N2O2 B3819353 1,1-cyclopropanedicarboxamide CAS No. 5813-85-4

1,1-cyclopropanedicarboxamide

Cat. No.: B3819353
CAS No.: 5813-85-4
M. Wt: 128.13 g/mol
InChI Key: FEHLGOYZDFFMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Cyclopropanedicarboxamide (CAS 5813-85-4) is a high-value chemical scaffold recognized for its application in advanced organic synthesis and medicinal chemistry. Its structure, featuring a strained cyclopropane ring with two carboxamide groups, provides a rigid, three-dimensional framework that is highly sought after for constructing complex molecules. This compound serves as a key synthetic intermediate and building block in pharmaceutical research. It is a known precursor in the synthesis of biologically active compounds and has been utilized in the preparation of complex molecules such as crispine A . Furthermore, the 1,1-cyclopropanedicarboxamide structure is a core component in the molecular structure of approved pharmaceuticals, most notably as the central pharmacophore in the tyrosine kinase inhibitor Cabozantinib . This highlights its significant role in the development of targeted therapies. The cyclopropane ring imparts unique electronic and steric properties, making it a valuable tool for researchers aiming to modulate the conformation, potency, and metabolic stability of lead compounds. With a molecular formula of C5H8N2O2 and a molecular weight of 128.13 g/mol , it is characterized by its high purity and reliable performance in chemical reactions. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-3(8)5(1-2-5)4(7)9/h1-2H2,(H2,6,8)(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHLGOYZDFFMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305784
Record name 1,1-Cyclopropanedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5813-85-4
Record name 1,1-Cyclopropanedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5813-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 171670
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Cyclopropanedicarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Cyclopropanedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Cyclopropanedicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Cyclopropanedicarboxamide (CAS 5813-85-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclopropanedicarboxamide is a unique chemical entity characterized by a strained three-membered cyclopropane ring geminally substituted with two carboxamide functional groups. This structural arrangement imparts a high degree of rigidity and specific electronic properties, making it a molecule of significant interest in medicinal chemistry and drug discovery. The cyclopropane motif is increasingly utilized as a bioisostere for other chemical groups to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 1,1-cyclopropanedicarboxamide, serving as a valuable resource for researchers in the field.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₈N₂O₂PubChem[2]
Molecular Weight 128.13 g/mol PubChem[2]
CAS Number 5813-85-4PubChem[2]
XLogP3-AA -1.5PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 2PubChem[2]
Exact Mass 128.058577502 DaPubChem[2]
Topological Polar Surface Area 86.2 ŲPubChem[2]
1,1-Cyclopropanedicarboxylic Acid Melting Point 134-138 °CShree Ganesh Remedies Limited[3]

Synthesis and Methodology

A definitive, step-by-step experimental protocol for the synthesis of 1,1-cyclopropanedicarboxamide is not explicitly detailed in readily accessible literature. However, based on established organic chemistry principles and published syntheses of related compounds, a logical synthetic pathway can be proposed. The most viable approach involves the conversion of 1,1-cyclopropanedicarboxylic acid to the corresponding diacyl chloride, followed by amidation.

Part 1: Synthesis of 1,1-Cyclopropanedicarboxylic Acid

The precursor, 1,1-cyclopropanedicarboxylic acid, can be synthesized from diethyl malonate and 1,2-dibromoethane using a phase-transfer catalyst.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add a solution of sodium hydroxide in water.

  • Catalyst Addition: To the vigorously stirred solution, add a phase-transfer catalyst such as triethylbenzylammonium chloride.

  • Reagent Addition: Add a mixture of diethyl malonate and 1,2-dibromoethane to the suspension.

  • Reaction: Stir the mixture vigorously for several hours. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Workup: After the reaction is complete, cool the mixture and carefully acidify with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization to yield 1,1-cyclopropanedicarboxylic acid.[4]

Part 2: Synthesis of 1,1-Cyclopropanedicarboxamide (Proposed)

This proposed synthesis involves the conversion of the diacid to the diacyl chloride, followed by reaction with ammonia. This is analogous to the synthesis of cyclopropanecarboxamide from cyclopropanecarbonyl chloride.[5]

Proposed Experimental Protocol:

  • Acid Chloride Formation: Treat 1,1-cyclopropanedicarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 1,1-cyclopropanedicarbonyl dichloride. This reaction is typically performed in an inert solvent under anhydrous conditions.

  • Amidation: The resulting diacyl chloride is then reacted with an excess of ammonia. This can be achieved by bubbling ammonia gas through a solution of the diacyl chloride in an inert solvent (e.g., dichloromethane) or by adding the diacyl chloride solution to a cooled, concentrated aqueous solution of ammonia.

  • Isolation and Purification: After the reaction is complete, the solvent is removed, and the crude 1,1-cyclopropanedicarboxamide is isolated. Purification can be achieved by recrystallization from a suitable solvent system to yield the pure product.

Synthesis_Workflow cluster_0 Part 1: Synthesis of 1,1-Cyclopropanedicarboxylic Acid cluster_1 Part 2: Synthesis of 1,1-Cyclopropanedicarboxamide (Proposed) Diethyl Malonate Diethyl Malonate Cyclization Cyclization Reaction Diethyl Malonate->Cyclization 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Cyclization Base + PTC Base (e.g., NaOH) Phase-Transfer Catalyst Base + PTC->Cyclization 1,1-Cyclopropanedicarboxylic Acid 1,1-Cyclopropanedicarboxylic Acid Cyclization->1,1-Cyclopropanedicarboxylic Acid Diacid 1,1-Cyclopropanedicarboxylic Acid Acid Chloride Formation Acid Chloride Formation Diacid->Acid Chloride Formation Chlorinating Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating Agent->Acid Chloride Formation Diacyl Chloride 1,1-Cyclopropanedicarbonyl Dichloride Acid Chloride Formation->Diacyl Chloride Amidation Amidation Reaction Diacyl Chloride->Amidation Ammonia Ammonia Ammonia->Amidation Final Product 1,1-Cyclopropanedicarboxamide Amidation->Final Product

Proposed synthesis workflow for 1,1-cyclopropanedicarboxamide.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1,1-cyclopropanedicarboxamide are not available, predictions based on the known spectroscopic behavior of cyclopropane and amide functional groups can be made.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple. Due to the symmetry of the molecule, the four protons on the cyclopropane ring are chemically equivalent and should give rise to a single signal, likely a singlet, in the upfield region of the spectrum, characteristic of cyclopropyl protons. The protons of the two amide groups (-NH₂) would also be equivalent and are expected to appear as a broad singlet in the downfield region.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is also anticipated to be straightforward. Three distinct signals are expected: one for the two equivalent methylene (-CH₂) carbons of the cyclopropane ring, one for the quaternary carbon of the cyclopropane ring, and one for the two equivalent carbonyl (-C=O) carbons of the amide groups.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

  • N-H stretching: A broad band or a pair of bands in the region of 3100-3500 cm⁻¹ corresponding to the amide N-H bonds.

  • C=O stretching (Amide I band): A strong absorption in the region of 1630-1690 cm⁻¹ due to the carbonyl stretch.

  • N-H bending (Amide II band): An absorption in the region of 1550-1640 cm⁻¹.

  • C-H stretching: Absorptions for the cyclopropyl C-H bonds, typically appearing at higher wavenumbers than alkane C-H stretches.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of 1,1-cyclopropanedicarboxamide (128.13 g/mol ). Common fragmentation patterns for amides would likely be observed, including the loss of the amide group(s).

Applications in Drug Discovery and Medicinal Chemistry

The cyclopropane ring is a valuable structural motif in drug design due to its unique conformational and electronic properties. Its rigid nature can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity and potency.[1] Furthermore, the cyclopropane group can enhance metabolic stability by blocking sites susceptible to metabolism.[1]

While specific biological activities for 1,1-cyclopropanedicarboxamide have not been reported, its structural features suggest potential as a scaffold in medicinal chemistry. The two amide groups provide points for further chemical modification, allowing for the generation of a library of derivatives for screening against various biological targets. The diamide functionality could also participate in hydrogen bonding interactions with protein targets. Given the wide range of biological activities reported for other cyclopropane-containing molecules, including anticancer, antidepressant, and antimicrobial effects, 1,1-cyclopropanedicarboxamide represents an interesting starting point for the development of new therapeutic agents.[1][6]

Conclusion

1,1-Cyclopropanedicarboxamide is a structurally intriguing molecule with potential for application in drug discovery and materials science. While a complete experimental characterization is not yet publicly available, this guide provides a comprehensive overview of its computed properties, a logical synthetic strategy, and predicted spectroscopic characteristics. The unique combination of a rigid cyclopropane core with two functionalizable amide groups makes it a promising building block for the synthesis of novel compounds with potentially valuable biological activities. Further research to fully characterize this compound and explore its reactivity and biological profile is warranted.

References

Sources

The Ascendancy of the 1,1-Disubstituted Cyclopropane Moiety in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropane ring, once viewed as a mere curiosity of strained-ring chemistry, has firmly established itself as a privileged scaffold in contemporary drug discovery. Its unique conformational rigidity and electronic properties offer medicinal chemists a powerful tool to overcome common challenges in potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide focuses specifically on the 1,1-disubstituted cyclopropane core, a motif that provides a strategic entry point for introducing three-dimensional complexity and fine-tuning molecular properties. We will explore the fundamental advantages of this building block, delve into the key synthetic methodologies for its construction, provide detailed experimental protocols, and showcase its successful application in approved pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile structural element.

The Strategic Value of the 1,1-Disubstituted Cyclopropane Core

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision driven by the unique physicochemical properties imparted by this three-membered carbocycle.[1] The 1,1-disubstitution pattern, in particular, offers a versatile platform for exploring chemical space while maintaining a compact and rigid core.

Bioisosterism and Conformational Rigidity

One of the most powerful applications of the 1,1-disubstituted cyclopropane is as a bioisosteric replacement for more flexible and metabolically labile groups, such as gem-dimethyl or isopropyl moieties.[2] This substitution can have profound effects on a molecule's biological activity and pharmacokinetic profile.

  • Conformational Constraint: The rigid triangular structure of the cyclopropane ring locks the attached substituents in well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency.[1] Furthermore, this conformational restriction can improve selectivity by disfavoring binding to off-target proteins.

  • Vectorial Projection: The two substituents at the C1 position project away from the ring with a defined bond angle, allowing for precise positioning of functional groups within a receptor's binding pocket. This is a key advantage over the more freely rotating bonds of an isopropyl or gem-dimethyl group.

Physicochemical Property Modulation

The unique electronic nature of the cyclopropane ring, with its increased s-character in the C-H bonds and π-character in the C-C bonds, significantly influences a molecule's properties.[1]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their aliphatic counterparts. Replacing a metabolically vulnerable isopropyl or gem-dimethyl group with a cyclopropane can block these metabolic "soft spots," leading to improved metabolic stability and a longer in vivo half-life.[3]

  • Lipophilicity and Solubility: The introduction of a cyclopropane ring can subtly modulate a molecule's lipophilicity (cLogP). While generally considered a lipophilic modification, the effect is nuanced and can be used to fine-tune the overall property profile of a drug candidate to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Below is a table comparing key physicochemical properties of representative fragments, illustrating the impact of replacing a gem-dimethyl group with a cyclopropane.

Fragment PairStructurecLogP (Calculated)Topological Polar Surface Area (TPSA) (Ų)
A: gem-Dimethyl C(C)(C)C(=O)O1.137.3
B: Cyclopropyl C1(CC1)C(=O)O0.837.3
C: gem-Dimethyl Alkane CC(C)(C)C2.30
D: Cyclopropyl Alkane C1(CC1)C2.00

Data is estimated for representative simple molecules to illustrate trends.

As the table suggests, replacing a gem-dimethyl group with a cyclopropane can lead to a modest decrease in lipophilicity, which can be beneficial for improving aqueous solubility and reducing off-target toxicities.[4]

Key Synthetic Methodologies for 1,1-Disubstituted Cyclopropanes

The successful application of 1,1-disubstituted cyclopropanes in drug discovery has been fueled by the development of robust and scalable synthetic methods. This section details some of the most reliable and field-proven approaches, explaining the causality behind the procedural choices.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its functional group tolerance and stereospecificity. The reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[5]

Mechanism Rationale: The reaction proceeds through a concerted "butterfly" transition state where the methylene group is delivered to the same face of the double bond.[6] This syn-addition ensures that the stereochemistry of the starting alkene is faithfully translated to the cyclopropane product. The zinc carbenoid is electrophilic, and therefore, electron-rich olefins react more readily. For substrates containing directing groups like hydroxyls, the zinc reagent can coordinate, directing the cyclopropanation to the syn face.[4]

Figure 1: Simplified workflow of the Simmons-Smith reaction.

Experimental Protocol: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane via a Related Methodology

While the classic Simmons-Smith reaction is ideal for unfunctionalized methylenation, the synthesis of versatile building blocks like 1,1-bis(hydroxymethyl)cyclopropane often starts from diethyl malonate and 1,2-dibromoethane, followed by reduction.

  • Cyclization: To a vigorously stirred solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride (phase-transfer catalyst). Then, add a mixture of diethyl malonate and 1,2-dibromoethane. Stir vigorously for 2 hours at room temperature.[7]

  • Hydrolysis and Acidification: Transfer the reaction mixture and rinse with water. Cool the mixture to 15°C and carefully acidify with concentrated hydrochloric acid, maintaining the temperature between 15-25°C.[7]

  • Extraction and Purification: Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield crude cyclopropane-1,1-dicarboxylic acid.[7]

  • Reduction: To a solution of the crude cyclopropane-1,1-dicarboxylic acid in an ethereal solvent (e.g., THF) at 0°C, slowly add lithium aluminum hydride (LiAlH₄). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench the reaction at 0°C with a saturated aqueous solution of sodium sulfate. Filter the resulting solids and wash with THF. Concentrate the filtrate and purify by column chromatography to afford 1,1-bis(hydroxymethyl)cyclopropane.

The Kulinkovich Reaction

The Kulinkovich reaction provides an elegant method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, typically Ti(OiPr)₄.[8] This reaction is particularly useful for generating 1-substituted cyclopropanols, which are versatile intermediates.

Mechanism Rationale: The reaction proceeds through the formation of a key titanacyclopropane intermediate. Two equivalents of the Grignard reagent react with the titanium alkoxide to form a dialkyltitanium species, which then undergoes β-hydride elimination to generate the titanacyclopropane and an alkane.[9] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after workup.[10]

Kulinkovich_Reaction Ester Ester (RCOOR') Oxatitanacyclopentane Oxatitanacyclopentane intermediate Ester->Oxatitanacyclopentane Grignard Grignard Reagent (2 R''MgX) Dialkyl_Ti R''₂Ti(OiPr)₂ Grignard->Dialkyl_Ti Ti_catalyst Ti(OiPr)₄ Ti_catalyst->Dialkyl_Ti Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane β-hydride elimination Titanacyclopropane->Oxatitanacyclopentane Reaction with Ester Product 1-Substituted Cyclopropanol Oxatitanacyclopentane->Product Rearrangement & Workup

Figure 2: Key intermediates in the Kulinkovich reaction.

Experimental Protocol: General Procedure for Kulinkovich Cyclopropanation

  • Reaction Setup: To a solution of the starting ester (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or Et₂O), add the titanium(IV) isopropoxide catalyst (e.g., 0.2-1.0 equiv).[10]

  • Grignard Addition: Cool the mixture to the appropriate temperature (typically -78 to 0°C) and add the Grignard reagent (e.g., ethylmagnesium bromide, ~2.2 equiv) dropwise.

  • Reaction Progression: Allow the reaction to stir at low temperature and then warm to room temperature over several hours. The reaction progress can be monitored by TLC or LC-MS.

  • Quenching and Workup: Upon completion, carefully quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.[10] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired cyclopropanol.

Transition Metal-Catalyzed Cyclopropanations

A powerful and versatile strategy for the synthesis of cyclopropanes involves the transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene. Rhodium(II) and Palladium(0) catalysts are particularly effective for this transformation, offering high levels of stereocontrol.[2][10]

Mechanism Rationale (Rhodium(II) Catalysis): The reaction is initiated by the reaction of the Rh(II) catalyst with the diazo compound to form a highly reactive metallocarbene intermediate. This electrophilic species is then intercepted by the alkene in a concerted or stepwise manner to generate the cyclopropane ring and regenerate the catalyst.[2] The choice of chiral ligands on the Rh(II) catalyst can induce high levels of enantioselectivity, making this a powerful tool for asymmetric synthesis.

G Rh_cat Rh₂(L)₄ Catalyst Metallocarbene Rh(II)-Carbene Intermediate Rh_cat->Metallocarbene + Diazo, -N₂ Diazo Diazo Compound (N₂=CR¹R²) Diazo->Metallocarbene Cyclopropane Cyclopropane Metallocarbene->Cyclopropane + Alkene, -Rh₂(L)₄ Alkene Alkene Alkene->Cyclopropane

Figure 3: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Case Study: The Role of a 1,1-Disubstituted Cyclopropane in an Approved Drug

While many approved drugs contain a cyclopropane ring, a prominent example showcasing the strategic use of a 1,1-disubstituted-like scaffold is Vonoprazan (Voquezna®), a potassium-competitive acid blocker (P-CAB) for the treatment of acid-related disorders.[6] Although technically part of a larger fused ring system in the final drug, the synthetic strategies often involve building blocks that highlight the principles of 1,1-disubstitution. The rigid scaffold helps to correctly orient the key pharmacophoric elements for optimal binding to the H⁺,K⁺-ATPase proton pump.

Conclusion

The 1,1-disubstituted cyclopropane is a powerful and versatile building block in the medicinal chemist's toolbox. Its ability to act as a rigid scaffold, a bioisosteric replacement for less stable groups, and a modulator of key physicochemical properties has led to its increasing prevalence in drug discovery programs. The continued development of robust and stereoselective synthetic methodologies ensures that this valuable motif will continue to play a significant role in the design of the next generation of therapeutics. By understanding the fundamental principles behind its utility and the practical aspects of its synthesis, researchers can effectively harness the power of the 1,1-disubstituted cyclopropane to create more potent, selective, and developable drug candidates.

References

  • FDA‐approved drugs featuring macrocycles or medium‐sized rings. (2025). PMC. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). PubMed. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver. [Link]

  • Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. (2023). ACS Publications. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]

  • Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses. [Link]

  • Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients. (2014). PMC. [Link]

  • Kulinkovich reaction. (n.d.). Wikipedia. [Link]

  • Rh(II)-Catalyzed Enantioselective Cyclopropanation of Olefins with Dimethyl Malonate via in Situ Generated Phenyliodonium Ylide. (n.d.). ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (2025). PubMed. [Link]

  • Recent progress in cycloaddition reactions of cyclopropenone. (n.d.). Arabian Journal of Chemistry. [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (n.d.). PMC. [Link]

  • Ponatinib and its role in treating ALL. (2017). YouTube. [Link]

  • Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor. (n.d.). PMC. [Link]

  • On the mechanism of the Rh(II)-catalysed cyclopropanation of alkenes. (2007). PubMed. [Link]

  • Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery. (n.d.). MDPI. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1,1-Cyclopropanedicarboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Cyclopropanedicarboxamide is a molecule of significant interest in medicinal chemistry and drug discovery, owing to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring.[1][2] A fundamental understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 1,1-cyclopropanedicarboxamide, its predicted solubility profile based on its physicochemical properties, and a detailed experimental protocol for its empirical determination.

Introduction: The Significance of 1,1-Cyclopropanedicarboxamide in Modern Drug Discovery

The cyclopropane moiety is increasingly incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[1][2] 1,1-Cyclopropanedicarboxamide, with its geminal amide functionalities, presents a unique chemical scaffold. The amide groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a complex interplay of intermolecular forces that will dictate its solubility. A thorough understanding of its solubility is a critical first step in the journey from a promising compound to a viable therapeutic agent.

Theoretical Framework: Predicting the Solubility of 1,1-Cyclopropanedicarboxamide

The adage "like dissolves like" provides a foundational principle for predicting solubility. This is dictated by the polarity of both the solute (1,1-cyclopropanedicarboxamide) and the solvent.

Physicochemical Properties of 1,1-Cyclopropanedicarboxamide

A review of the compound's known and predicted properties provides the basis for solubility predictions.

PropertyValueSource
Molecular FormulaC₅H₈N₂O₂[3]
Molecular Weight128.13 g/mol [3]
XLogP3-AA (Predicted)-1.5[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count2[3]
Polar Surface Area86.2 Ų[3]

The negative XLogP3-AA value suggests that 1,1-cyclopropanedicarboxamide is a polar molecule, with a preference for polar environments over non-polar ones. The presence of two hydrogen bond donors (the N-H protons of the amides) and two hydrogen bond acceptors (the carbonyl oxygens) indicates a strong capacity for hydrogen bonding.

The Role of Intermolecular Forces

The solubility of 1,1-cyclopropanedicarboxamide will be governed by the following intermolecular forces:

  • Hydrogen Bonding: This is expected to be the dominant force influencing solubility in protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding.

  • Dipole-Dipole Interactions: The polar nature of the amide groups will lead to significant dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces: These weaker forces will play a role in the interaction with all solvents, but will be the primary mode of interaction with non-polar solvents (e.g., hexane, toluene).

Predicted Solubility Profile

Based on the physicochemical properties, the following solubility profile can be predicted:

  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and water, where the solvent can engage in extensive hydrogen bonding with the amide groups.

  • Moderate Solubility: Expected in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate, which can act as hydrogen bond acceptors and engage in dipole-dipole interactions.

  • Low to Insoluble: Expected in non-polar solvents such as hexane, cyclohexane, and toluene, due to the significant mismatch in polarity.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines a robust method for determining the solubility of 1,1-cyclopropanedicarboxamide.

Materials and Equipment
  • 1,1-Cyclopropanedicarboxamide (high purity)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solution Prepare Saturated Solution (Excess Solute in Solvent) equilibration Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prep_solution->equilibration centrifugation Centrifuge to Pellet Undissolved Solid equilibration->centrifugation filtration Filter Supernatant (0.22 µm Syringe Filter) centrifugation->filtration dilution Dilute Aliquot of Filtrate filtration->dilution hplc_analysis Analyze by HPLC dilution->hplc_analysis quantification Quantify Concentration (vs. Calibration Curve) hplc_analysis->quantification

Caption: Experimental workflow for determining the solubility of 1,1-cyclopropanedicarboxamide.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known amount of the selected organic solvent (e.g., 2 mL).

    • Add an excess of 1,1-cyclopropanedicarboxamide to each vial to ensure a saturated solution is formed. The solid should be visible after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Analysis by HPLC:

    • Prepare a calibration curve using standard solutions of 1,1-cyclopropanedicarboxamide of known concentrations.

    • Inject the diluted sample onto the HPLC system.

    • The concentration of 1,1-cyclopropanedicarboxamide in the diluted sample is determined by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Interplay of Factors Influencing Solubility

The following diagram illustrates the key relationships between the properties of 1,1-cyclopropanedicarboxamide, the solvent, and the resulting solubility.

solubility_factors cluster_solute 1,1-Cyclopropanedicarboxamide Properties cluster_solvent Solvent Properties solute_polarity High Polarity (XLogP = -1.5) solubility Solubility solute_polarity->solubility 'Like Dissolves Like' solute_hbond H-Bonding Capacity (2 Donors, 2 Acceptors) solute_hbond->solubility Strong Interaction solvent_polarity Solvent Polarity solvent_polarity->solubility Matching Polarity Favored solvent_hbond Solvent H-Bonding (Protic vs. Aprotic) solvent_hbond->solubility Protic Solvents Favorable

Caption: Factors influencing the solubility of 1,1-cyclopropanedicarboxamide.

Conclusion

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • Determin
  • Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents.
  • Experiment 8 - Amide Prepar
  • Test of Amine & Amide - Hydrochloric Acid. Scribd.
  • Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • 1,1-Cyclopropanedicarboxamide. PubChem.
  • Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. PubMed Central.
  • CYCLOPROPANECARBOXAMIDE. ChemicalBook.
  • Application of Cyclopropane in Drug Discovery. PharmaBlock.
  • Cyclopropanecarboxamide (CAS 6228-73-5). Cheméo.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Cyclopropanecarboxamide. PubChem.
  • Cyclopropanamine Compounds and Use Thereof. PMC.
  • Cyclopropanecarboxylic acid. ChemicalBook.

Sources

Methodological & Application

Application Note: Synthesis of 1,1-Diaminocyclopropane via Hofmann Rearrangement of 1,1-Cyclopropanedicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1,1-diaminocyclopropane, a valuable building block in medicinal chemistry and drug discovery, through the Hofmann rearrangement of 1,1-cyclopropanedicarboxamide. The document details the mechanistic underpinnings of this transformation, offers a step-by-step experimental protocol, and outlines the expected analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to incorporate this versatile scaffold into their synthetic programs.

Introduction: The Significance of the Gem-Diaminocyclopropane Moiety

The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and metabolic stability to molecules. When functionalized with a geminal diamino group, as in 1,1-diaminocyclopropane, it becomes a highly sought-after scaffold in modern drug design. The spatial arrangement of the two amino groups on a constrained cyclopropane ring offers a distinct vector for interacting with biological targets, potentially leading to enhanced potency and selectivity of drug candidates. The incorporation of this motif has been explored in the development of novel therapeutic agents across various disease areas.

The Hofmann Rearrangement: A Powerful Tool for Amine Synthesis

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] The reaction typically proceeds by treating the amide with bromine in a basic aqueous solution.[3] The key steps of the mechanism involve the formation of an N-bromoamide intermediate, followed by a base-induced rearrangement to an isocyanate, which is then hydrolyzed to the corresponding amine with the loss of carbon dioxide.[4]

When applied to a dicarboxamide such as 1,1-cyclopropanedicarboxamide, the Hofmann rearrangement offers a direct route to the corresponding 1,1-diaminocyclopropane. This transformation requires careful control of stoichiometry and reaction conditions to ensure the successful rearrangement of both amide functionalities.

Mechanistic Pathway

The conversion of 1,1-cyclopropanedicarboxamide to 1,1-diaminocyclopropane via the Hofmann rearrangement proceeds through a two-fold application of the fundamental reaction mechanism.

Hofmann_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_product Product Start 1,1-Cyclopropanedicarboxamide N_Bromo_Di Di-N-bromoamide Intermediate Start->N_Bromo_Di Bromination Reagents Br₂, NaOH, H₂O Diisocyanate Diisocyanate Intermediate N_Bromo_Di->Diisocyanate Rearrangement Product 1,1-Diaminocyclopropane Diisocyanate->Product Hydrolysis & Decarboxylation

Figure 1: General workflow for the Hofmann rearrangement of 1,1-cyclopropanedicarboxamide.

Experimental Protocol

This protocol is adapted from established procedures for the Hofmann rearrangement of amides, with modifications to accommodate the dicarboxamide substrate.[5]

Materials:

Reagent/MaterialGradeSupplier
1,1-Cyclopropanedicarboxamide≥98%Commercially Available
BromineACS ReagentCommercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Hydrochloric Acid (HCl)Concentrated, 37%Commercially Available
Diethyl EtherAnhydrousCommercially Available
Deionized WaterIn-house

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Ice-water bath.

  • Heating mantle.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Preparation of the Sodium Hypobromite Solution: In a fume hood, prepare a solution of sodium hypobromite by slowly adding bromine (2.2 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (8.8 equivalents) in deionized water. Stir the mixture vigorously while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate three-necked round-bottom flask, suspend 1,1-cyclopropanedicarboxamide (1.0 equivalent) in deionized water. Cool the suspension to 0-5 °C using an ice-water bath.

  • Hofmann Rearrangement: Slowly add the freshly prepared cold sodium hypobromite solution to the stirred suspension of 1,1-cyclopropanedicarboxamide over a period of 1-2 hours, ensuring the reaction temperature is maintained between 0-10 °C.

  • Reaction Completion and Warming: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional hour. Subsequently, warm the mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete rearrangement and hydrolysis of the intermediate isocyanates.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous solution with dichloromethane (3 x volume). Combine the organic layers.

  • Isolation of the Product: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,1-diaminocyclopropane.

  • Purification (as Dihydrochloride Salt): For purification and stable storage, the diamine can be converted to its dihydrochloride salt. Dissolve the crude diamine in a minimal amount of diethyl ether and cool in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The white precipitate of 1,1-diaminocyclopropane dihydrochloride is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Protocol_Workflow A Prepare NaOBr Solution (Br₂ + NaOH in H₂O at 0-5°C) C Slowly add NaOBr solution to amide suspension (maintain 0-10°C) A->C B Suspend 1,1-Cyclopropanedicarboxamide in H₂O at 0-5°C B->C D Stir at 0-10°C, then warm to RT and heat to 50-60°C C->D E Cool to RT and extract with DCM D->E F Dry organic layer and concentrate E->F G Purify as Dihydrochloride Salt (optional but recommended) F->G

Figure 2: Step-by-step experimental workflow for the synthesis of 1,1-diaminocyclopropane.

Safety Precautions

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • The reaction is exothermic, especially during the preparation of sodium hypobromite and its addition to the amide. Maintain strict temperature control to prevent runaway reactions.

  • Work in a well-ventilated area and have appropriate spill kits readily available.

Product Characterization

The final product, 1,1-diaminocyclopropane, is typically characterized by standard analytical techniques. While specific literature data for the free base is scarce due to its potential instability, the dihydrochloride salt is more commonly characterized.

Expected Analytical Data for 1,1-Diaminocyclopropane Dihydrochloride:

  • ¹H NMR (D₂O): The proton NMR spectrum is expected to show a singlet for the four equivalent cyclopropyl protons. The chemical shift will be influenced by the protonation state of the amino groups.

  • ¹³C NMR (D₂O): The carbon-13 NMR spectrum should exhibit two signals: one for the quaternary carbon atom bearing the two amino groups and another for the two equivalent methylene carbons of the cyclopropane ring.

  • IR (KBr Pellet): The infrared spectrum is expected to show characteristic broad N-H stretching vibrations for the ammonium groups in the region of 3200-2800 cm⁻¹. C-H stretching vibrations of the cyclopropane ring are also anticipated.

  • Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak corresponding to the protonated free base [M+H]⁺.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the sodium hypobromite solution was freshly prepared and that the stoichiometry of the reagents was accurate. The reaction time at elevated temperature can also be extended.

  • Low Yield: Low yields may result from side reactions or incomplete extraction. Ensure efficient stirring throughout the reaction and thorough extraction during the work-up. The conversion to the dihydrochloride salt should be performed carefully to minimize loss of product.

  • Purity of Starting Material: The purity of the starting 1,1-cyclopropanedicarboxamide is crucial for a clean reaction. Impurities may lead to the formation of undesired byproducts.

Conclusion

The Hofmann rearrangement provides a viable synthetic route for the preparation of 1,1-diaminocyclopropane from 1,1-cyclopropanedicarboxamide. Careful control of the reaction conditions, particularly temperature and stoichiometry, is essential for achieving a successful transformation. The resulting 1,1-diaminocyclopropane, often isolated as its more stable dihydrochloride salt, serves as a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development.

References

  • DE19523868A1 - Production of cyclopropanamine by Hofmann degradation of cyclopropanecarboxamide - Google P
  • Hofmann rearrangement - Wikipedia. [Link]

  • CN103044211A - Synthesis method of 1,1-diphenyl cyclopropane derivative - Google P
  • CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google P
  • Hofmann Rearrangement - Chemistry Steps. [Link]

  • Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations - Organic Chemistry Portal. [Link]

  • Hoffmann Bromamide Reaction Mechanism - BYJU'S. [Link]

  • Synthesis, Structure, and Properties of 1,1'-Diamino- and 1,1'-Diazidoferrocene | Request PDF - ResearchGate. [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Hofmann Bromamide-degradation: with mechanism - YouTube. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - MPG.PuRe. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • 1,4-aminonaphthol hydrochloride - Organic Syntheses Procedure. [Link]

  • Cyclopropenium-activated Beckmann rearrangement. Catalysis versus self-propagation in reported organocatalytic Beckmann rearrangements - Chemical Science (RSC Publishing). [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. [Link]

  • Making 1,3-Dibromopropane - YouTube. [Link]

  • Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes - MDPI. [Link]

  • Hoffmann bromamide degradation reaction (video) - Khan Academy. [Link]

  • And FAD-dependent Pyruvate Oxidase From Lactobacillus Plantarum. Kinetic Coupling of Intercofactor Electron Transfer With Phosphate Transfer to Acetyl-Thiamin Diphosphate via a Transient FAD semiquinone/hydroxyethyl-ThDP Radical Pair - PubMed. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. [Link]

  • US10099999B2 - Method for synthesizing 1,1-diamino-2,2-dinitroethylene (FOX-7)
  • Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene | International journal of health sciences - ScienceScholar. [Link]

Sources

Troubleshooting & Optimization

purification methods for 1,1-cyclopropanedicarboxamide from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,1-cyclopropanedicarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. We will address common challenges encountered during purification, providing not just protocols, but the rationale behind them to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the purification of 1,1-cyclopropanedicarboxamide.

Q1: What are the most common byproducts I should expect during the synthesis of 1,1-cyclopropanedicarboxamide?

A1: The impurity profile depends heavily on your synthetic route. If you are preparing the target molecule from its corresponding diester (e.g., diethyl 1,1-cyclopropanedicarboxylate) via amidation, the primary impurities will likely be:

  • Unreacted Starting Material: The parent diester or the corresponding dicarboxylic acid.

  • Mono-amidated Product: The half-amide, half-ester or half-amide, half-acid.

  • Solvents: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).

If your synthesis starts further back, from diethyl malonate and a 1,2-dihaloethane, you may encounter additional byproducts. A significant one is the product of intermolecular reaction, such as tetraethyl butane-1,1,4,4-tetracarboxylate, which can be carried through subsequent steps if not removed.[1] Unreacted diethyl malonate can also be a persistent impurity that is challenging to remove by distillation.[1][2]

Q2: What is the best first step to take when I have my crude product?

A2: The indispensable first step is characterization . Before attempting any purification, you must understand the composition of your crude mixture. A simple Thin Layer Chromatography (TLC) analysis can give you a qualitative idea of the number of components. For a more definitive picture, obtain a proton NMR (¹H NMR) or an LC-MS spectrum of your crude material. This initial analysis is crucial as it dictates the most efficient purification strategy.

Q3: Is recrystallization a suitable primary purification method for 1,1-cyclopropanedicarboxamide?

A3: Absolutely. Amides, particularly dicarboxamides, are often crystalline solids with well-defined melting points, making recrystallization an excellent and scalable purification technique.[3] The success of this method hinges on selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Polar solvents like ethanol, acetonitrile, or mixtures including water are good starting points for screening.[3][4]

Purification Troubleshooting Guide

This section provides direct answers to specific experimental problems. Use the following decision-making workflow to guide your choice of purification method.

Purification_Workflow start Crude Product Analysis (TLC, NMR, LC-MS) impurity_type Identify Major Impurity Type start->impurity_type acidic_imp Acidic Impurity Present? (e.g., Dicarboxylic Acid) impurity_type->acidic_imp polar_diff Significant Polarity Difference? (e.g., Diester vs. Diamide) acidic_imp->polar_diff No extraction Perform Acid-Base Extraction acidic_imp->extraction Yes similar_polar Multiple Impurities with Similar Polarity? polar_diff->similar_polar No recrystallization Attempt Recrystallization or Trituration polar_diff->recrystallization Yes similar_polar->recrystallization No chromatography Use Flash Column Chromatography similar_polar->chromatography Yes extraction->polar_diff recrystallization->chromatography Failure / Co-crystalization end Pure 1,1-Cyclopropanedicarboxamide recrystallization->end Success chromatography->end

Caption: Decision workflow for selecting a purification method.

Q4: My reaction has finished, and after removing the solvent, I am left with a sticky oil or gum, but I expected a solid. What happened and how do I fix it?

A4: This is a common issue and typically points to two possibilities:

  • Residual Solvent: High-boiling point solvents (DMF, DMSO) are notoriously difficult to remove completely on a rotary evaporator. The residual solvent can act as a plasticizer, preventing your product from solidifying.

  • Impurities: The presence of unreacted starting materials or oily byproducts can inhibit crystallization.

Troubleshooting Steps:

  • High-Vacuum Drying: Place the flask on a high-vacuum line (Schlenk line) for several hours, possibly with gentle heating, to remove residual solvent.

  • Trituration: Add a solvent in which your product is expected to be insoluble (or sparingly soluble) but the impurities are soluble (e.g., diethyl ether, hexanes, or cold ethyl acetate). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.

  • Proceed to Chromatography: If the above methods fail, the impurity load is likely too high for crystallization to occur. The best path forward is purification by column chromatography.[5]

Q5: My ¹H NMR spectrum clearly shows unreacted 1,1-cyclopropanedicarboxylic acid. How can I easily remove this?

A5: This is an ideal scenario for an acid-base extraction . The dicarboxylic acid is acidic, while your target dicarboxamide is neutral. By exploiting this difference in chemical properties, you can achieve a clean separation.

Causality: An aqueous basic solution (like sodium bicarbonate) will deprotonate the carboxylic acid groups, forming a water-soluble carboxylate salt. The neutral amide will remain in the organic phase. See Protocol 1 for a detailed methodology.

Q6: I started with diethyl 1,1-cyclopropanedicarboxylate, and a significant amount remains in my crude product. Will recrystallization work?

A6: Recrystallization is a very strong candidate here. The polarity difference between the diester and the dicarboxamide is substantial due to the amide N-H bonds, which allow for hydrogen bonding. This difference in intermolecular forces typically leads to very different solubilities, which is the basis for successful recrystallization.

Expert Insight: Screen a range of solvents. Start with polar protic solvents (ethanol, isopropanol) or polar aprotic solvents (acetonitrile, ethyl acetate). If the diester co-precipitates, it means their solubilities are too similar in that specific solvent. In this case, flash column chromatography will provide a more definitive separation. See Protocol 2 for recrystallization and Protocol 3 for chromatography.

Data Summary Table

For effective purification, it is essential to know the properties of the key chemical species involved.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Physical Properties
1,1-Cyclopropanedicarboxamide C₅H₈N₂O₂128.13Expected to be a polar, crystalline solid.
1,1-Cyclopropanedicarboxylic AcidC₅H₆O₄130.10Polar, acidic solid. Soluble in methanol.[6]
Diethyl 1,1-CyclopropanedicarboxylateC₉H₁₄O₄186.21Less polar liquid/oil compared to the diamide.[7][8]
Tetraethyl butane-1,1,4,4-tetracarboxylateC₁₆H₂₆O₈346.37Non-polar, high-boiling point oil.[1]

Experimental Protocols

Protocol 1: Acid-Base Extraction to Remove Acidic Byproducts

  • Rationale: This protocol leverages the acidic nature of carboxylic acid impurities to separate them from the neutral amide product.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Aqueous Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified, neutral product.

Protocol 2: Recrystallization

  • Rationale: This protocol purifies the product based on solubility differences between the target compound and impurities at different temperatures.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures) at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining surface impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography

  • Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. It is highly effective for separating compounds with similar properties.

  • TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. A good solvent system will give your product an Rf value of approximately 0.3. Common systems for amides include ethyl acetate/hexanes or dichloromethane/methanol.[9]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column. This "dry loading" technique typically results in better separation.

  • Elution: Run the mobile phase through the column, starting with a low polarity and gradually increasing it (gradient elution) if necessary.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • ResearchGate. Synthesis of 1,1-cyclopropanedimethanol. Available at: [Link]

  • Organic Syntheses. (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Available at: [Link]

  • Google Patents. US5869737A - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.
  • Shree Ganesh Remedies Limited. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0. Available at: [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

  • PMC - NIH. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available at: [Link]

  • ResearchGate. What is the best technique for amide purification? Available at: [Link]

  • Google Patents. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof.
  • Biotage. How should I purify a complex, polar, amide reaction mixture? Available at: [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • PubChem. Diethyl cyclopropane-1,1-dicarboxylate. Available at: [Link]

  • Google Patents. US5659081A - Process for the preparation of cyclopropanecarboxamide.
  • PubChem. 1,1-Cyclopropanedicarboxylic acid. Available at: [Link]

  • Reddit. Column Chromatography: Amides. Available at: [Link]

  • SciSpace. Synthesis of cyclopropane containing natural products. Available at: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

Sources

Technical Support Center: Optimizing Yield of Gem-Dicarboxamide Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of gem-dicarboxamide cyclopropanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, enabling you to troubleshoot effectively and enhance your synthetic yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing gem-dicarboxamide cyclopropanes?

The most prevalent method is the transition metal-catalyzed reaction of an alkene with a diazo compound, specifically a diazomalonamide. Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are the workhorse catalysts for this transformation due to their high efficiency and functional group tolerance.[1][2] The reaction proceeds through the formation of a rhodium carbene intermediate, which then undergoes cyclopropanation with the alkene.[1]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

Low yield is a common issue that can stem from several factors. The primary areas to investigate are:

  • Reagent Purity: Diazo compounds can be unstable, and impurities in the alkene or solvent can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous.

  • Catalyst Activity: The Rh(II) catalyst can deactivate. Ensure you are using a high-quality catalyst and consider if pre-activation is necessary for your specific complex.

  • Reaction Conditions: Temperature and addition rate of the diazo compound are critical. Slow, controlled addition is crucial to prevent diazo dimerization and other side reactions.[2]

  • Atmosphere: These reactions should be run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and reaction with atmospheric moisture.

Q3: How can I control diastereoselectivity in my cyclopropanation?

Diastereoselectivity is primarily influenced by steric and electronic interactions in the transition state. Key factors include the choice of catalyst, the structure of the alkene, and the substituents on the dicarboxamide.[3] Bulky ligands on the rhodium catalyst can create a chiral environment that favors one diastereomer.[1] Similarly, bulky substituents on the alkene or the amide nitrogen atoms can direct the approach of the carbene.[3]

Q4: What are the main side reactions I should be aware of?

The primary side reaction is the dimerization of the diazomalonamide to form a maleate or fumarate derivative. This is often caused by a high concentration of the diazo compound, which can occur with rapid addition or inefficient stirring. Other potential side reactions include C-H insertion, especially with certain substrates and catalysts, and [3+2] cycloaddition.[1]

Core Synthesis Principles: The Rh(II)-Catalyzed Cyclopropanation

The synthesis of gem-dicarboxamide cyclopropanes via Rh(II)-catalyzed decomposition of diazomalonamides is a robust and versatile method. The generally accepted catalytic cycle provides a framework for understanding and troubleshooting the reaction.

Catalytic Cycle Mechanism
  • Catalyst Activation: The dimeric Rh(II) catalyst has axial coordination sites that are typically occupied by solvent molecules.

  • Carbene Formation: The diazo compound displaces a solvent molecule and coordinates to a rhodium center. This is followed by the irreversible extrusion of dinitrogen (N₂) gas to form a highly reactive rhodium-carbene intermediate.[1] This is often the rate-limiting step.

  • Cyclopropanation: The electron-deficient carbene is attacked by the electron-rich alkene in a concerted, though potentially asynchronous, fashion. This step transfers the carbene moiety to the alkene, forming the three-membered cyclopropane ring.[1] The stereochemistry of the alkene is typically retained in the product.[4]

  • Catalyst Regeneration: The cyclopropane product dissociates from the catalyst, freeing the rhodium center to re-enter the catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle Rh2L4 Rh₂(II) Catalyst Carbene Rh(II)-Carbene Intermediate Rh2L4->Carbene N₂ Extrusion Product Cyclopropane Product Carbene->Product Release Product->Rh2L4 Regeneration Alkene Alkene Alkene->Carbene Carbene Transfer Diazo Diazomalonamide Diazo->Rh2L4 Coordination

Caption: Rh(II)-Catalyzed Cyclopropanation Cycle.

Troubleshooting Guide for Low Yield

This section provides a structured approach to diagnosing and solving common issues leading to poor reaction yields.

Problem Potential Cause(s) Recommended Solution & Scientific Rationale
No Reaction / Trace Product Inactive Catalyst: The Rh(II) catalyst may be oxidized to inactive Rh(III) or poisoned by impurities.Solution: Use fresh, high-purity catalyst. If using an older bottle, consider a pre-activation step (e.g., refluxing in a non-coordinating solvent) to remove coordinated water or oxygen. Ensure all glassware is scrupulously clean and dry.
Poor Quality Diazo Compound: Diazomalonamides can decompose upon storage, especially if exposed to light, acid, or heat.Solution: Synthesize the diazo compound fresh before use. Characterize it by ¹H NMR to ensure purity. Store in the dark at low temperatures.
Inert Alkene: Highly electron-deficient or sterically hindered alkenes can be poor substrates for electrophilic rhodium carbenes.[5]Solution: Increase reaction temperature or use a more reactive catalyst system. For electron-deficient alkenes, methods utilizing sulfur ylides might be a viable alternative.[5]
Low Yield with Starting Material Recovery Insufficient Catalyst Loading: Catalyst loading may be too low for complete conversion.Solution: Increase catalyst loading incrementally (e.g., from 1 mol% to 2-5 mol%). While higher loadings can increase cost, they can be necessary for challenging substrates.
Slow Reaction Rate: The reaction temperature may be too low, or the concentration of reactants may be insufficient.Solution: Gradually increase the reaction temperature in 10°C increments. Ensure the concentration is appropriate (typically 0.1-0.5 M).
Low Yield with Byproduct Formation Diazo Dimerization: The rate of diazo addition is too fast, leading to a high concentration of the diazo compound, which then reacts with the carbene intermediate.Solution: Use a syringe pump for slow, controlled addition of the diazo compound over several hours. Ensure vigorous stirring to maintain dilution.
Solvent Participation / C-H Insertion: The solvent may be reacting with the carbene intermediate.Solution: Use a non-coordinating, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE). Avoid solvents with weak C-H bonds if C-H insertion is a known issue for your substrate.
Hydrolysis: Presence of water can hydrolyze the amide or react with the catalyst/carbene.Solution: Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (Ar or N₂). Dry all reagents and glassware thoroughly.

Experimental Protocols

Protocol 1: General Procedure for Rh₂(OAc)₄-Catalyzed Cyclopropanation

This protocol provides a reliable starting point for the synthesis of gem-dicarboxamide cyclopropanes.

  • Preparation:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel (or syringe pump inlet), add the alkene (1.0 equiv) and dirhodium(II) tetraacetate (0.01-0.02 equiv).

    • Seal the flask and purge with dry argon or nitrogen for 10-15 minutes.

    • Add anhydrous dichloromethane (to achieve a concentration of 0.1 M with respect to the alkene) via cannula or syringe.

  • Reaction:

    • In a separate flask, dissolve the diazomalonamide (1.1-1.2 equiv) in anhydrous dichloromethane.

    • Heat the alkene/catalyst solution to reflux (approx. 40°C).

    • Add the diazomalonamide solution dropwise to the refluxing mixture over 2-4 hours using a syringe pump. Causality: Slow addition is critical to keep the instantaneous concentration of the diazo compound low, thereby minimizing the formation of dimer byproducts.

    • After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours to ensure complete consumption of the diazo compound.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The disappearance of the alkene starting material is a good indicator of reaction completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The desired cyclopropane product is generally non-polar.

Protocol 2: Monitoring Reaction Progress by ¹H NMR

A quick and effective way to monitor the reaction is by taking small aliquots and analyzing them by ¹H NMR.

  • Sampling: Pause stirring and carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a nitrogen-purged syringe.

  • Preparation: Dilute the aliquot with deuterated chloroform (CDCl₃) in an NMR tube.

  • Analysis: Acquire a ¹H NMR spectrum. Look for the disappearance of the vinyl proton signals from the alkene starting material and the appearance of new, upfield signals in the cyclopropyl region (typically 0.5-2.5 ppm). The ratio of the integration of product peaks to starting material peaks can give a rough estimate of the conversion.

Optimization & Decision Workflow

When troubleshooting or optimizing your synthesis, a logical workflow can save significant time and resources. The following decision tree illustrates a systematic approach.

Troubleshooting_Workflow Start Reaction Yield is Low (<50%) Check_Purity Analyze Starting Materials: - Alkene Purity (NMR) - Diazo Purity (NMR) - Solvent Anhydrous? Start->Check_Purity Byproducts Major Byproducts Observed? Check_Purity->Byproducts Dimer Diazo Dimer is Major Byproduct Byproducts->Dimer Yes SM_Recovery Mainly Starting Material Recovered Byproducts->SM_Recovery No Optimize_Addition Optimize Diazo Addition: - Decrease addition rate (syringe pump) - Increase solvent volume - Improve stirring Dimer->Optimize_Addition Optimize_Conditions Optimize Reaction Conditions: - Increase catalyst loading (1% -> 2%) - Increase temperature (40°C -> 60°C) - Screen alternative catalysts (e.g., Rh₂(esp)₂) SM_Recovery->Optimize_Conditions Success Yield Improved Optimize_Addition->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for low-yield reactions.

References

  • Edwards, M. G., Paxton, R. J., Pugh, D. S., Whitwood, A. C., & Taylor, R. J. K. (2008). gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Synthesis, 2008(20), 3279–3288. [Link]

  • Kim, M. J., Wang, D. J., Targos, K., & Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(20), e202302325. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved February 5, 2026, from [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Doyle, M. P., Hu, W. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(7), 2247-2254. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • Singh, V. K., & Kumar, A. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]

  • Zhang, X. P. (2011). Cobalt-Catalyzed Asymmetric Cyclopropanation. Angewandte Chemie International Edition, 50(13), 2920-2922. [Link]

Sources

separating monoamide impurities from 1,1-cyclopropanedicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Monoamide Impurities form 1,1-Cyclopropanedicarboxamide Ticket ID: PUR-CDA-001 Status: Active Guide Technical Lead: Senior Application Scientist

Introduction: The "Monoamide" Challenge

Welcome to the technical support center for cyclopropane derivatives. If you are synthesizing 1,1-cyclopropanedicarboxamide (CDA) —a critical intermediate for pharmaceutical agents like Zolpidem or polymerization monomers—you are likely encountering its most persistent impurity: 1-carbamoylcyclopropanecarboxylic acid (often colloquially referred to as the "monoamide" or "half-amide").

This guide does not just list steps; it provides a self-validating system to ensure your material meets pharmaceutical-grade purity (>99.5%).

Module 1: Diagnostic & Identification

How do I confirm the presence of the monoamide impurity?

Before attempting purification, you must quantify the impurity. The structural similarity between the diamide and the monoamide makes thin-layer chromatography (TLC) unreliable due to streaking.

Diagnostic Decision Tree

DiagnosticTree Start Crude Product Analysis Method1 1H NMR (DMSO-d6) Start->Method1 Primary Method2 HPLC (Reverse Phase) Start->Method2 Secondary Result1 Symmetric Cyclopropane Protons (Single peak ~1.0-1.5 ppm) Method1->Result1 Pure Diamide Result2 Asymmetric Cyclopropane Protons (Multiplets/Split peaks) Method1->Result2 Contains Monoamide Result3 Single Peak (Short Retention) Method2->Result3 Pure Diamide Result4 Dual Peaks (Acid elutes earlier at pH 2-3) Method2->Result4 Contains Monoamide

Caption: Diagnostic logic for distinguishing symmetric diamide from asymmetric monoamide impurities.

Key Analytical Markers
FeatureTarget: Diamide (1,1-Cyclopropanedicarboxamide)Impurity: Monoamide (1-Carbamoylcyclopropanecarboxylic acid)
Symmetry C2v Symmetry (High)Cs Symmetry (Low)
1H NMR (DMSO-d6) Cyclopropane protons appear as a singlet (or tight AA'BB' system appearing as singlet) due to equivalence.Cyclopropane protons split into complex multiplets due to the different environments (amide vs. acid side).
Solubility (pH 8) Low/InsolubleHigh (Forms carboxylate salt)
Melting Point ~198–200 °C (Decomposes)~137–140 °C (Lower)

Module 2: Purification Protocols

The self-validating workflows for separation.

The chemical difference between the two species is the carboxylic acid group on the impurity. We exploit this acidity (pKa ~4-5) against the neutral diamide (pKa >15).

Protocol A: The Bicarbonate Slurry (Recommended)

Best for: Bulk crude material with >5% impurity.

Mechanism: This method uses a "pH swing" to selectively solubilize the impurity as a salt, leaving the diamide as a solid. It avoids large volumes of extraction solvents.

  • Preparation: Pulverize the crude solid to a fine powder. Large chunks prevent the base from neutralizing the impurity trapped inside the crystal lattice.

  • The Slurry: Suspend the crude solid in saturated aqueous Sodium Bicarbonate (NaHCO₃) (5 mL per gram of solid).

  • Agitation: Stir vigorously at room temperature for 30–60 minutes .

    • Why? The monoamide reacts to form the water-soluble sodium salt:

      
      
      
    • Note: Evolution of CO₂ gas bubbles confirms the presence of the acidic impurity.

  • Filtration: Filter the suspension under vacuum.

  • The Wash: Wash the filter cake with a small amount of ice-cold water to remove residual salt water.

  • Drying: Dry the solid (Diamide) at 60°C.

Protocol B: Recrystallization (Polishing)

Best for: Final polishing (removing <1% impurity).

Mechanism: 1,1-cyclopropanedicarboxamide has a steep solubility curve in water (soluble hot, insoluble cold).

  • Dissolution: Suspend the solid in Water (approx. 10-12 mL/g). Heat to boiling (100°C) until fully dissolved.

    • Troubleshooting: If the solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to 0–4°C.

    • Critical Step: Do not shock-cool; this traps impurities.

  • Collection: Filter the white crystalline needles.

Module 3: Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Cause: The melting point of the impurity-laden mixture is lower than the boiling point of the solvent, or the concentration is too high. Fix:

  • Seeding: Add a tiny crystal of pure diamide at the cloud point.

  • Co-solvent: Add 10-20% Ethanol to the hot water. This increases the solubility of the "oil" phase and allows better crystal lattice formation.

Issue 2: "The impurity persists even after recrystallization."

Cause: Co-crystallization. The monoamide can hydrogen-bond into the diamide lattice. Fix: You must use Protocol A (Bicarbonate Slurry) before recrystallization. Recrystallization alone relies on solubility differences, which are often insufficient for structurally similar amides. The chemical conversion to the salt (Protocol A) is required to break the interaction.

Issue 3: "Yield is lower than expected (<50%)."

Cause: The diamide has some water solubility.[1] Fix:

  • Recycle the mother liquor. Concentrate the filtrate from Protocol B by 50% and cool again to harvest a second crop.

  • Warning: The second crop will have higher impurity levels and must be checked via HPLC.

Visual Workflow: Integrated Purification System

PurificationFlow Crude Crude Mixture (Diamide + Monoamide) NaHCO3 Add Sat. NaHCO3 (Slurry Wash) Crude->NaHCO3 Filter Filtration NaHCO3->Filter CO2 Release Filtrate Filtrate (Liquid) Contains: Monoamide Salt Filter->Filtrate Discard Solid Filter Cake (Solid) Contains: Diamide Filter->Solid Keep Recryst Recrystallization (Hot Water) Solid->Recryst Final Pure 1,1-CDA (>99.5%) Recryst->Final

Caption: The integrated workflow combining chemical washing (NaHCO3) and physical purification (Recrystallization).

References

  • Synthesis and Properties: Zefirov, N. S., et al. "Synthesis of 1,1-cyclopropanedicarboxamide." Organic Syntheses, Coll. Vol. 6, p. 320 (1988).

  • Impurity Characterization (pKa Data): "pKa Data Compiled by R. Williams." Organic Chemistry Data.

  • Solubility & Recrystallization: "Purification of cyclopropane-1,1-dicarboxamide derivatives." US Patent 5,510,509.

  • Amide Hydrolysis Mechanisms: "Hydrolysis of Amides." Chemistry LibreTexts.

Sources

Technical Support Center: Navigating the Aqueous Solubility of 1,1-Cyclopropanedicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1-cyclopropanedicarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the aqueous solubility challenges associated with this compound. Here, we will delve into the physicochemical properties of 1,1-cyclopropanedicarboxamide, explore the factors influencing its solubility, and provide actionable strategies and detailed protocols to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 1,1-cyclopropanedicarboxamide?

A1: There is conflicting information regarding the aqueous solubility of 1,1-cyclopropanedicarboxamide. While its predicted XLogP3 value of -1.5 from databases like PubChem suggests good water solubility, other sources describe it as insoluble in water.[1] This discrepancy highlights the importance of experimental verification. The seemingly contradictory observations may arise from factors such as the compound's crystalline structure and strong intermolecular hydrogen bonding between the amide groups, which can significantly hinder its dissolution in water despite its relatively low lipophilicity.

Q2: What are the key physicochemical properties of 1,1-cyclopropanedicarboxamide that I should be aware of?

A2: Understanding the fundamental physicochemical properties is crucial for troubleshooting solubility issues. Here are the key parameters for 1,1-cyclopropanedicarboxamide:

PropertyValueSource
Molecular FormulaC₅H₈N₂O₂PubChem[1]
Molecular Weight128.13 g/mol PubChem[1]
Predicted XLogP3-1.5PubChem[1]
Hydrogen Bond Donors2PubChem[1]
Hydrogen Bond Acceptors2PubChem[1]

The presence of two amide groups provides both hydrogen bond donor and acceptor sites, which can lead to strong self-association in the solid state, potentially overriding the expected solubility based on its low octanol-water partition coefficient.

Q3: How does pH influence the solubility of 1,1-cyclopropanedicarboxamide?

A3: The amide functional groups in 1,1-cyclopropanedicarboxamide are generally considered neutral, with very high pKa values, meaning they do not readily ionize under typical aqueous pH conditions. Therefore, altering the pH of the solution is not expected to significantly enhance its solubility. For weakly basic drugs, solubility can be increased in acidic conditions.[2] However, for neutral compounds like 1,1-cyclopropanedicarboxamide, other solubilization strategies are likely to be more effective.

Q4: Can I use organic co-solvents to dissolve 1,1-cyclopropanedicarboxamide?

A4: Yes, using organic co-solvents is a common and effective strategy for dissolving poorly water-soluble compounds. For 1,1-cyclopropanedicarboxamide, polar aprotic solvents are a good starting point. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic molecules, including many active pharmaceutical ingredients.[3][4] Other potentially useful co-solvents include ethanol and N,N-dimethylformamide (DMF). When preparing stock solutions, it is advisable to start with a high concentration in a suitable organic solvent and then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.

Troubleshooting Guide

This section provides a structured approach to addressing common solubility problems encountered with 1,1-cyclopropanedicarboxamide.

Problem 1: The compound is not dissolving in water, even with vigorous stirring and sonication.

Causality: The strong intermolecular forces within the crystal lattice of 1,1-cyclopropanedicarboxamide are likely preventing water molecules from effectively solvating the individual molecules.

Troubleshooting Workflow:

A troubleshooting workflow for dissolving 1,1-cyclopropanedicarboxamide.

Step-by-Step Guidance:

  • Gentle Heating: Cautiously warm the suspension to between 30-40°C. Increased kinetic energy can help overcome the lattice energy of the solid. Be aware that prolonged heating can potentially lead to degradation.

  • Particle Size Reduction: If heating is ineffective, reducing the particle size can increase the surface area available for solvation.[5] This can be achieved by grinding the solid compound with a mortar and pestle before attempting to dissolve it.

  • Co-solvent Titration: If physical methods fail, the use of a co-solvent is recommended. Prepare a concentrated stock solution of 1,1-cyclopropanedicarboxamide in 100% DMSO. Then, slowly add your aqueous buffer to the DMSO stock solution while vortexing. This method, known as "salting out," can sometimes be more effective than adding the solid directly to a mixed solvent system. Monitor for any signs of precipitation. If precipitation occurs, you may need to adjust the final percentage of the co-solvent.

Problem 2: The compound dissolves initially but precipitates out of solution over time.

Causality: This suggests that you have created a supersaturated solution, which is thermodynamically unstable. The compound is likely crashing out of solution as it equilibrates.

Troubleshooting Workflow:

A workflow to address precipitation from a supersaturated solution.

Step-by-Step Guidance:

  • Determine the Equilibrium Solubility: It is crucial to determine the thermodynamic solubility of 1,1-cyclopropanedicarboxamide in your specific aqueous medium. A standard method for this is the shake-flask method.

  • Protocol for Equilibrium Solubility Determination:

    • Add an excess of 1,1-cyclopropanedicarboxamide to your aqueous buffer in a sealed vial.

    • Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension through a 0.22 µm filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Work Below the Solubility Limit: Once the equilibrium solubility is known, ensure that all subsequent experiments are conducted at concentrations below this limit to maintain a stable solution.

Advanced Solubilization Strategies

For applications requiring higher concentrations of 1,1-cyclopropanedicarboxamide in aqueous media, more advanced formulation strategies may be necessary.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[6] Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[7][8] A study on structurally similar spiro[cyclopropane-1,3'-oxindoles] demonstrated a significant increase in water solubility upon complexation with β-cyclodextrins.[7][9]

Experimental Protocol for Cyclodextrin-Mediated Solubilization:

  • Preparation of the Complex:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1-10% w/v).

    • Add an excess of 1,1-cyclopropanedicarboxamide to each HP-β-CD solution.

    • Stir the mixtures at room temperature for 24-48 hours.

  • Quantification:

    • Filter the suspensions to remove undissolved compound.

    • Analyze the filtrate by HPLC to determine the concentration of dissolved 1,1-cyclopropanedicarboxamide.

  • Phase Solubility Diagram:

    • Plot the concentration of dissolved 1,1-cyclopropanedicarboxamide against the concentration of HP-β-CD. The slope of this plot can be used to determine the complexation efficiency.

Visualization of Cyclodextrin Inclusion:

Diagram of a cyclodextrin inclusion complex.

Analytical Quantification

Accurate determination of solubility requires a reliable analytical method for quantifying the concentration of 1,1-cyclopropanedicarboxamide. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Suggested HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: An isocratic or gradient elution with a mixture of water (containing 0.1% formic acid or another suitable buffer) and acetonitrile.

  • Detection: UV detection at a wavelength where 1,1-cyclopropanedicarboxamide has significant absorbance (this would need to be determined experimentally, but a starting point could be around 210 nm).

  • Quantification: A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.

References

  • Ávila, C. M., Gómez, A., & Martínez, F. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803–808.
  • Glibsuphan, A., Chotima, R., & Pinsuwan, S. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 24(2), 1435.
  • Gande, S., Vanga, M. R., Bodduri, D., Thatipamula, S., & Godugu, C. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. RSC Advances, 11(23), 13863–13872.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 299201, 1,1-Cyclopropanedicarboxamide. Retrieved February 5, 2026 from [Link].

  • Glibsuphan, A., Chotima, R., & Pinsuwan, S. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(4), 1635.
  • Martínez, F., Ávila, C. M., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 5, 2026, from [Link].

  • Ho, J. (2014). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2, e536.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 5, 2026, from [Link].

  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 7(3), 266–282.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(10), 54-62.
  • Taylor, M. J., Gascoyne, P. R., & Becker, F. F. (1998). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Journal of mass spectrometry : JMS, 33(11), 1131–1137.
  • Caine, B. A., Bronzato, M., Fraser, T., Kidley, N., Dardonville, C., & Popelier, P. L. A. (2019). Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds Using Equilibrium Bond Lengths. ChemRxiv.
  • Sravani, G., & D, P. K. (2023).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).
  • Cheméo. (n.d.). Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Retrieved February 5, 2026, from [Link].

  • Schrödinger, Inc. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved February 5, 2026, from [Link].

  • Martínez, F., Ávila, C. M., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO.
  • Kesisoglou, F., & Wu, Y. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3295–3308.
  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved February 5, 2026, from [Link].

  • gChem. (n.d.). DMSO. Retrieved February 5, 2026, from [Link].

  • Rekharsky, M. V., & Inoue, Y. (2006). Complex formation between α-cyclodextrin and amines in water and DMF solvents. Journal of the American Chemical Society, 128(43), 14165–14173.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved February 5, 2026, from [Link].

  • Pini, C., Segura, A., & Ramos, J. L. (2009). Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT-T1E. Environmental microbiology reports, 1(2), 119–124.
  • Alshehri, S., Imam, S. S., Hussain, A., Altamimi, M. A., Alruwaili, N. K., & Al-Dhfyan, A. (2024). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Journal of Drug Delivery Science and Technology, 95, 105634.
  • Mitra, A., & Parrott, N. (2020, March 3). Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case [Video]. YouTube. [Link]

  • Palazzesi, F., De Vetta, M., Stirnemann, G., & Sterpone, F. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The journal of physical chemistry. B, 122(10), 2732–2739.
  • Szejtli, J. (1980). Cyclodextrin Inclusion Compounds in Research and Industry. Angewandte Chemie International Edition in English, 19(5), 344–362.
  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved February 5, 2026, from [Link].

  • ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. Retrieved February 5, 2026, from [Link].

  • Sree Giri Prasad, B., & Devala Rao, G. (2013). Development and Validation of RP-HPLC Method for Quantitative estimation of Indapamide in Bulk and Pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 4(10), 3939-3943.
  • Scribd. (n.d.). Solubility in DMSO - Dimethyl Sulfoxide. Retrieved February 5, 2026, from [Link].

Sources

Technical Support Center: Thermal Decomposition Pathways of 1,1-Cyclopropanedicarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal analysis of 1,1-cyclopropanedicarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal properties and decomposition pathways of this molecule. Given the limited specific literature on this compound, this document synthesizes established principles from related chemical structures to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Here we address common questions that may arise during the initial stages of your investigation into the thermal decomposition of 1,1-cyclopropanedicarboxamide.

Q1: What are the likely primary thermal decomposition pathways for 1,1-cyclopropanedicarboxamide?

Based on the thermal behavior of related cyclopropane derivatives and dicarboxamides, two primary pathways are plausible:

  • Pathway A: Ring-Opening and Rearrangement. The high ring strain of the cyclopropane ring makes it susceptible to thermal rearrangement.[1][2][3] This could lead to the formation of a more stable, open-chain or larger ring structure. Subsequent or concurrent reactions of the amide groups would then follow.

  • Pathway B: Intramolecular Cyclization and Elimination. The two amide groups in close proximity on the same carbon atom could undergo intramolecular reactions. This might involve dehydration to form a cyclic imide or other condensed structures, with the elimination of water or ammonia.

Q2: What are the expected gaseous byproducts of the decomposition?

The anticipated gaseous byproducts will depend on the dominant decomposition pathway. Common small molecules to monitor for include:

  • Ammonia (NH₃): From the decomposition of the amide functional groups.

  • Water (H₂O): As a product of intramolecular dehydration between the two amide groups.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Resulting from the fragmentation of the carboxamide groups.[4]

  • Isocyanic Acid (HNCO): A common product from the thermal decomposition of primary amides.[4]

Q3: At what temperature range should I expect 1,1-cyclopropanedicarboxamide to decompose?

The decomposition temperature is influenced by factors such as heating rate and atmospheric conditions (inert vs. oxidative).[5][6] For many organic compounds, significant thermal decomposition occurs between 150°C and 350°C.[7] It is crucial to perform initial thermal analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the specific decomposition profile for your sample.

Q4: I am observing multiple peaks in my Differential Scanning Calorimetry (DSC) thermogram. What could this indicate?

Multiple thermal events in a DSC trace can signify a multi-step decomposition process.[8] This could correspond to:

  • A melting point followed by decomposition.

  • Polymorphic phase transitions before decomposition.

  • A sequence of decomposition reactions, such as an initial ring-opening followed by the decomposition of the resulting intermediate at a higher temperature.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Unexpected Product Formation Detected by GC-MS or LC-MS

Problem: Your analysis of the solid or condensed-phase residue reveals products that do not align with the expected pathways, such as succinonitrile or γ-butyrolactam derivatives.

Possible Causes and Solutions:

  • Catalytic Effects: The material of your reaction vessel (e.g., certain metals) could be catalyzing an unexpected reaction pathway.

    • Troubleshooting Step: Repeat the experiment in an inert vessel, such as one made of quartz or glass-lined stainless steel, to rule out catalytic activity.

  • Radical Reactions: At higher temperatures, homolytic bond cleavage can initiate radical chain reactions, leading to a complex mixture of products.

    • Troubleshooting Step: Consider performing the decomposition in the presence of a radical scavenger to see if the product distribution changes, which would suggest the involvement of radical intermediates.

  • Rearrangement to Succinonitrile: A plausible, though not previously documented, pathway is the thermal rearrangement of the cyclopropane ring and subsequent dehydration of the amide groups to form succinonitrile. Succinonitrile is a known compound that can be synthesized through various routes.[9][10][11]

    • Troubleshooting Step: Analyze your product mixture for the presence of succinonitrile using an authentic standard for comparison in your chromatographic methods.

Issue 2: Incomplete Decomposition or Low Product Yield

Problem: A significant amount of the starting material remains even after heating at what was presumed to be the decomposition temperature, or the yield of the desired product is lower than expected.

Possible Causes and Solutions:

  • Insufficient Temperature or Time: The decomposition may require a higher temperature or a longer isothermal hold to go to completion.

    • Troubleshooting Step: Use TGA data to determine the temperature at which mass loss is complete. Design your experiment with an isothermal hold at or slightly above this temperature.

  • End-Product Inhibition: The decomposition products may inhibit the further breakdown of the starting material.

    • Troubleshooting Step: If possible, perform the decomposition under a vacuum or with a continuous flow of inert gas to remove gaseous products as they are formed.

Issue 3: Discrepancies Between Repeated Thermal Analysis (TGA/DSC) Runs

Problem: You are observing significant variations in the onset temperature of decomposition or the mass loss profile between different experimental runs.

Possible Causes and Solutions:

  • Sample Heterogeneity: Differences in particle size or packing density in the TGA/DSC pan can affect heat transfer and the diffusion of gaseous products.

    • Troubleshooting Step: Ensure your sample is ground to a uniform, fine powder. Use a consistent sample mass and packing method for each run.

  • Variable Heating Rates: The heating rate has a significant impact on the observed decomposition temperature.[5]

    • Troubleshooting Step: Strictly control and maintain a consistent heating rate across all comparative experiments. Report the heating rate used when presenting your data.

  • Atmospheric Contamination: The presence of oxygen in a supposedly inert atmosphere can lead to oxidative decomposition pathways, which occur at different temperatures and yield different products.

    • Troubleshooting Step: Ensure a high-purity inert gas (nitrogen or argon) is used with a sufficient flow rate to purge the system of any air. Check for leaks in your experimental setup.

Proposed Thermal Decomposition Pathways

The following diagrams illustrate the hypothesized primary thermal decomposition pathways of 1,1-cyclopropanedicarboxamide based on fundamental chemical principles.

Thermal_Decomposition_Pathways cluster_start Starting Material cluster_pathwayA Pathway A: Ring Opening & Rearrangement cluster_pathwayB Pathway B: Intramolecular Cyclization start 1,1-Cyclopropanedicarboxamide intermediate_A Open-Chain Intermediate start->intermediate_A Δ (Heat) intermediate_B Cyclic Imide Intermediate start->intermediate_B Δ - H₂O product_A1 Succinonitrile + 2 H₂O intermediate_A->product_A1 -2 H₂O product_A2 Other Rearrangement Products intermediate_A->product_A2 product_B1 Further Fragmentation Products (CO, NH₃, etc.) intermediate_B->product_B1 Δ caption Hypothesized thermal decomposition pathways.

Caption: Hypothesized thermal decomposition pathways.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This protocol is designed to determine the thermal stability and identify the gaseous decomposition products of 1,1-cyclopropanedicarboxamide.

Materials and Equipment:

  • 1,1-Cyclopropanedicarboxamide

  • TGA instrument with a coupled mass spectrometer

  • High-purity nitrogen or argon gas

  • Alumina or platinum crucibles

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground 1,1-cyclopropanedicarboxamide into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the system with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the MS to scan a mass-to-charge ratio (m/z) range of 10-100 to detect expected small molecule fragments (e.g., H₂O at m/z 18, NH₃ at m/z 17, CO at m/z 28, CO₂ at m/z 44, HNCO at m/z 43).

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss in each step.

    • Correlate the mass loss events with the evolution of specific gases detected by the MS. For example, a mass loss corresponding to the loss of two water molecules would be accompanied by an increase in the m/z 18 signal.

TGA_MS_Workflow start Sample Preparation (5-10 mg) purge Inert Gas Purge (30 min) start->purge tga_program TGA Temperature Ramp (30-600°C at 10°C/min) purge->tga_program ms_scan Simultaneous MS Scan (m/z 10-100) tga_program->ms_scan data_analysis Data Analysis (Correlate mass loss with gas evolution) ms_scan->data_analysis

Caption: TGA-MS experimental workflow.

Quantitative Data Summary

The following table presents hypothetical data based on the expected thermal decomposition behavior of compounds with similar functional groups. This should be used as a guide for what one might observe experimentally.

Thermal EventOnset Temperature (°C)Mass Loss (%)Major Evolved Gases (m/z)
Step 1: Dehydration 150 - 220~14% (for one H₂O molecule)H₂O (18)
Step 2: Ring Opening/Fragmentation 220 - 350VariableNH₃ (17), CO (28), HNCO (43)
Step 3: Carbonization of Residue > 350VariableFurther fragmentation products

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Decomposition of diacyl peroxides. Part VIII. Mechanism of thermal decomposition of cyclopropaneacetyl peroxide. Royal Society of Chemistry Publishing. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Royal Society of Chemistry Publishing. Retrieved from [Link]

  • ACS Publications. (2014). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • MDPI. (2023). The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C4–C5 Acyclic Alkanes in the Adiabatic Compression Reactor. Retrieved from [Link]

  • ResearchGate. (2020). The kinetics of thermal decomposition and hot-stage microscopy of selected energetic cocrystals. Retrieved from [Link]

  • (n.d.). Understanding the mechanism of decomposition reactions of neat and superplasticized ordinary Portland cement pastes using thermal analysis.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Royal Society of Chemistry Publishing. Retrieved from [Link]

  • ResearchGate. (2015). Thermal decomposition of transition metal dithiocarbamates. Retrieved from [Link]

  • ResearchGate. (2023). The Formation of Small Amounts of Cyclopropane during Pulsed Pyrolysis of C4–C5 Acyclic Alkanes in the Adiabatic Compression Reactor. Retrieved from [Link]

  • Journal of Materials Chemistry A. (n.d.). Polymerization of succinonitrile on a garnet surface for preparing a single-ion conducting composite solid-state electrolyte. Royal Society of Chemistry Publishing. Retrieved from [Link]

  • (n.d.). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
  • ResearchGate. (n.d.). Reaction pathways to synthesize succinonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Simulation of the Pyrolysis Process of Cyclohexane-Containing Semi-Aromatic Polyamide Based on ReaxFF-MD. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinylcyclopropane rearrangement. Retrieved from [Link]

  • YouTube. (2023). Thermal Decomposition ( Dicarboxylic Acid ). Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of rearrangements of cyclopropane derivatives involving heavy-atom tunneling. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). The acid thermal decomposition products of natural chrysanthemumdicarboxylic acid. Royal Society of Chemistry Publishing. Retrieved from [Link]

  • PubMed. (2020). The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of Drugs by Pyrolysis. I. Selected Ion Monitoring Combined With a Pyrolysis Method for the Determination of Carpronium Chloride in Biological Samples. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • PMC - NIH. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Investigation of Pyrolysis of Hydrocarbons and Biomass Model Compounds Using a Micropyrolysis Flow Cell. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Cyclopropane isocyanate. Retrieved from [Link]

  • PMC - NIH. (n.d.). 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of 1,1-Cyclopropanedicarboxamide in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Cyclopropanedicarboxamide (also known as cyclopropane-1,1-dicarboxamide) serves as a critical rigid scaffold in medicinal chemistry, often functioning as a bioisostere for gem-dimethyl groups or as a constrained analog of malonamide. Its unique structural properties—specifically the high strain and magnetic anisotropy of the cyclopropane ring—result in distinct NMR signatures compared to its acyclic counterparts.

This guide provides a technical analysis of the 1H NMR chemical shifts of 1,1-cyclopropanedicarboxamide in DMSO-d6 , comparing it against its acyclic analog (malonamide) and its synthetic precursor (diethyl 1,1-cyclopropanedicarboxylate).

Key Spectral Features
  • Ring Protons (

    
    ):  Significant upfield shift (~1.45 ppm) compared to acyclic analogs due to the cyclopropane ring current.
    
  • Amide Protons (

    
    ):  Distinct broad singlets (7.0–7.6 ppm) in DMSO-d6, characteristic of restricted rotation around the C-N bond.
    
  • Symmetry: The molecule possesses a

    
     plane of symmetry, rendering the four cyclopropane ring protons chemically equivalent in the unsubstituted form.
    

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and prevent aggregation-induced broadening, follow this protocol:

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6, 99.9% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference. DMSO is required due to the poor solubility of the diamide in non-polar solvents like

    
    .
    
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6.

  • Water Suppression: DMSO-d6 is hygroscopic. The water peak typically appears at 3.33 ppm . Ensure the sample tube is capped immediately. If the water peak interferes, use a solvent suppression pulse sequence.

Synthesis & Purification Context

The spectral purity often depends on the synthesis method. The standard route involves the ammonolysis of diethyl 1,1-cyclopropanedicarboxylate.

Common Impurities:

  • Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm (byproduct of ammonolysis).

  • Diethyl Ester Precursor: Ring protons at 1.42 ppm (CDCl3) / ~1.40 ppm (DMSO-d6).

  • Partially Hydrolyzed Acid: Broad downfield shifts >10 ppm.

Spectral Data Analysis

1H NMR Data: 1,1-Cyclopropanedicarboxamide

Solvent: DMSO-d6 | Frequency: 400/500 MHz | Temp: 298 K

Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Amide

7.40 – 7.60 Broad Singlet2HTrans to Carbonyl Oxygen
Amide

7.00 – 7.20 Broad Singlet2HCis to Carbonyl Oxygen
Ring

1.40 – 1.50 Singlet4HCyclopropane Ring Protons

Mechanistic Insight:

  • Ring Protons: The four protons on the cyclopropane ring are chemically equivalent due to the plane of symmetry bisecting the C1 carbon. They appear as a sharp singlet. The shift (1.45 ppm) is shielded relative to acyclic methylene groups (see Section 4) due to the diamagnetic anisotropy of the cyclopropane ring.

  • Amide Protons: In DMSO-d6, amide protons exchange slowly, making them visible. The restricted rotation around the C-N bond (partial double bond character) creates two non-equivalent environments for the protons on each nitrogen (cis and trans to the carbonyl oxygen), often resulting in two broad humps or split signals.

Comparative Analysis

To validate the structure, compare the shifts with the acyclic analog (Malonamide) and the ester precursor.

CompoundStructureRing/Chain

(ppm)
Shift Difference (

)
1,1-Cyclopropanedicarboxamide Cyclic (Rigid)1.45 (s) Reference
Malonamide Acyclic (Flexible)3.10 (s) +1.65 ppm (Deshielded)
Diethyl 1,1-cyclopropanedicarboxylate Cyclic (Ester)1.42 (s) -0.03 ppm (Similar)

Note: Malonamide data in DMSO-d6. Diethyl ester data in CDCl3 (solvent effects are minimal on the rigid ring protons).

Interpretation: The 1.65 ppm upfield shift of the cyclopropane derivative compared to malonamide is the definitive diagnostic proof of cyclization. The acyclic methylene in malonamide (


) lacks the ring strain and anisotropic shielding, appearing much further downfield.

Visualization of Signaling & Synthesis

The following diagram illustrates the synthesis pathway and the resulting spectral logic.

G Malonate Diethyl Malonate (Acyclic Precursor) Ester Diethyl 1,1-cyclopropanedicarboxylate (Cyclic Ester) Malonate->Ester 1,2-dibromoethane NaOEt (Cyclization) Spec_Mal NMR: CH2 ~3.3 ppm (No Ring Current) Malonate->Spec_Mal Amide 1,1-Cyclopropanedicarboxamide (Target Product) Ester->Amide NH3 / MeOH (Ammonolysis) Spec_Ester NMR: Ring CH2 ~1.42 ppm (Ring Current Active) Ester->Spec_Ester Spec_Amide NMR: Ring CH2 ~1.45 ppm Amide NH2 ~7.4 ppm Amide->Spec_Amide

Caption: Synthesis pathway showing the transition from acyclic to cyclic scaffolds and the corresponding diagnostic NMR shifts.

References

  • Synthesis and Precursor Data

    • Organic Syntheses, Coll. Vol. 7, p.131 (1990); Vol. 60, p.66 (1981). "Cyclopropane-1,1-dicarboxylic acid".[1][2][3][4][5] (Describes the synthesis of the acid/ester scaffold).

  • Solvent Effects & General Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for DMSO-d6 residual peaks).

  • Comparative Malonamide Data

    • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent". Magnetic Resonance in Chemistry. (Discusses amide shifts in DMSO).
  • Analogous Substituted Amides

    • US Patent 8,637,672 B2. "Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities".

Sources

A Senior Application Scientist's Guide to Distinguishing 1,1-Cyclopropanedicarboxamide from its 1,2-Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular isomers is a cornerstone of rigorous scientific practice. The subtle yet significant differences between isomers can profoundly impact a compound's pharmacological activity, toxicity, and physicochemical properties. This guide provides an in-depth technical comparison of 1,1-cyclopropanedicarboxamide and its 1,2-isomers (cis- and trans-), offering experimental insights and data to facilitate their unambiguous differentiation.

The inherent rigidity and unique electronic nature of the cyclopropane ring present a fascinating challenge in structural elucidation. The spatial arrangement of the two carboxamide groups dictates the molecule's symmetry, polarity, and steric environment, all of which manifest as distinct signatures in various analytical techniques. This guide will navigate the key distinguishing features observable through Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Foundational Role of Molecular Symmetry

The primary point of differentiation among these isomers lies in their molecular symmetry. This fundamental property governs the number of unique chemical environments for protons and carbon atoms, directly influencing their NMR spectra.

  • 1,1-Cyclopropanedicarboxamide: Possesses a C₂ᵥ symmetry plane bisecting the methylene-methylene bond of the cyclopropane ring. This results in chemical equivalence of the two methylene groups.

  • cis-1,2-Cyclopropanedicarboxamide: Has a Cₛ symmetry plane that renders the two methine protons and carbons equivalent, as well as the two methylene protons on the carbon opposite the substitutions.

  • trans-1,2-Cyclopropanedicarboxamide: Exhibits C₂ symmetry, with a rotational axis passing through the C-C bond of the methylene group and bisecting the bond between the two substituted carbons. This makes the two methine protons and carbons equivalent.

G cluster_0 Symmetry Elements and Isomer Structure cluster_1 Resulting Chemical Equivalence 1_1 1,1-Cyclopropanedicarboxamide (C₂ᵥ symmetry) 1_1_equiv Equivalent CH₂ groups 1_1->1_1_equiv Leads to cis_1_2 cis-1,2-Cyclopropanedicarboxamide (Cₛ symmetry) cis_1_2_equiv Equivalent CH groups cis_1_2->cis_1_2_equiv Leads to trans_1_2 trans-1,2-Cyclopropanedicarboxamide (C₂ symmetry) trans_1_2_equiv Equivalent CH groups trans_1_2->trans_1_2_equiv Leads to

Caption: Logical relationship between molecular symmetry and chemical equivalence in cyclopropanedicarboxamide isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy stands as the most powerful and definitive method for distinguishing these isomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal multiplicities, and coupling constants.

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Coupling Constants

The proton NMR spectra of the three isomers are expected to show significant differences, primarily in the cyclopropyl proton region. The strained nature of the cyclopropane ring leads to an upfield shift for the ring protons, typically appearing between 0.5 and 2.0 ppm.[1]

Expected ¹H NMR Spectral Data Comparison

IsomerProton EnvironmentExpected Chemical Shift (ppm)Expected MultiplicityKey Differentiating Feature
1,1- CH₂ (4H)~1.0 - 1.5Singlet (or tight multiplet)A single resonance for all four cyclopropyl protons due to symmetry.
cis-1,2- CH-CONH₂ (2H)~1.5 - 2.0MultipletProtons are chemically equivalent.
CH₂ (2H)~0.8 - 1.2Multiplet
trans-1,2- CH-CONH₂ (2H)~1.2 - 1.7MultipletProtons are chemically equivalent but in a different environment than the cis isomer.
CH₂ (2H)~0.7 - 1.1Multiplet

A crucial diagnostic feature in distinguishing cis and trans 1,2-isomers is the vicinal coupling constant (³JHH) between the methine protons on the cyclopropane ring. Due to the fixed dihedral angles, the coupling constant is consistently larger for the cis isomer.

  • J_cis_: Typically ranges from 7 to 13 Hz.

  • J_trans_: Typically ranges from 2 to 7 Hz.

¹³C NMR Spectroscopy: A Reflection of Carbon Environments

The number of unique carbon signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in each isomer.

Expected ¹³C NMR Spectral Data Comparison

IsomerCarbon EnvironmentExpected Chemical Shift (ppm)Key Differentiating Feature
1,1- C(CONH₂)₂~30 - 40A single quaternary carbon signal.
CH₂~15 - 25A single methylene carbon signal.
C=O~170 - 180
cis-1,2- CH-CONH₂~20 - 30A single methine carbon signal.
CH₂~10 - 20A single methylene carbon signal.
C=O~170 - 180
trans-1,2- CH-CONH₂~20 - 30A single methine carbon signal, likely shifted slightly from the cis isomer.
CH₂~10 - 20A single methylene carbon signal, likely shifted slightly from the cis isomer.
C=O~170 - 180

The key distinction for the 1,1-isomer is the presence of a quaternary carbon, which will be absent in the 1,2-isomers. The differentiation between the cis and trans isomers in ¹³C NMR will be more subtle, relying on small differences in chemical shifts due to steric effects.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pathways of the isomers. While all three isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ due to the stability of the resulting fragment ions.

Expected Fragmentation Behavior

  • 1,1-Cyclopropanedicarboxamide: The geminal dicarboxamide substitution may lead to characteristic losses of ammonia (NH₃) and isocyanate (HNCO). The cyclopropane ring itself may fragment, but the initial losses will likely involve the amide groups.

  • 1,2-Cyclopropanedicarboxamide (cis and trans): Fragmentation will also involve losses from the amide groups. Differences between the cis and trans isomers might be observed in the relative abundances of certain fragment ions due to stereochemical influences on the fragmentation pathways, although these differences can be subtle. The loss of a carboxamide radical is a likely fragmentation pathway.

A common fragment for all isomers will likely be the cyclopropane ring with one carboxamide group attached. Further fragmentation of the ring would lead to smaller hydrocarbon fragments.

High-Performance Liquid Chromatography (HPLC): Separating by Polarity

HPLC is an essential tool for the physical separation of these isomers. The difference in their polarity, arising from the spatial arrangement of the polar carboxamide groups, is the basis for their differential retention on a stationary phase.

Chromatographic Separation Strategy

  • Stationary Phase: A normal-phase column (e.g., silica or cyano-propyl) or a polar-embedded reversed-phase column would be suitable.

  • Mobile Phase: For normal-phase, a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) would be effective. For reversed-phase, a mixture of water and a polar organic solvent (like methanol or acetonitrile) would be used.

  • Expected Elution Order:

    • trans-1,2-Cyclopropanedicarboxamide: Being the least polar isomer due to the opposing dipoles of the carboxamide groups, it is expected to elute first in a normal-phase system and last in a reversed-phase system.

    • 1,1-Cyclopropanedicarboxamide: Its polarity will be intermediate.

    • cis-1,2-Cyclopropanedicarboxamide: As the most polar isomer with the carboxamide groups on the same side of the ring, it is expected to have the longest retention time in a normal-phase system and the shortest in a reversed-phase system.

G cluster_0 Decreasing Retention Time (Normal Phase) Start Isomer Mixture HPLC_Column HPLC Column (e.g., Normal Phase) Start->HPLC_Column Elution Elution Order HPLC_Column->Elution cis cis-1,2- (Most Polar) 1_1 1,1- (Intermediate) cis->1_1 trans trans-1,2- (Least Polar) 1_1->trans

Caption: Expected HPLC elution workflow for separating cyclopropanedicarboxamide isomers on a normal-phase column.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanedicarboxamides

The synthesis of these amides typically starts from the corresponding dicarboxylic acids.

  • Synthesis of 1,1-Cyclopropanedicarboxylic Acid: This can be achieved via the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base, followed by hydrolysis of the resulting diethyl ester.

  • Synthesis of cis- and trans-1,2-Cyclopropanedicarboxylic Acid: These can be synthesized from the corresponding maleic or fumaric acids via cyclopropanation reactions.

  • Amidation: The dicarboxylic acids are then converted to the corresponding dicarboxamides. A common method is to first convert the diacid to the diacyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the integration of the signals to confirm the number of protons in each environment. Measure the coupling constants for the cyclopropyl protons accurately.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of each isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method: Use a capillary column with a suitable stationary phase (e.g., a non-polar DB-5 or a more polar DB-WAX). Program the oven temperature to ensure good separation of the isomers.

  • MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode. Analyze the fragmentation patterns of the eluted peaks.

Protocol 4: HPLC Analysis
  • Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase.

  • HPLC Method:

    • Normal Phase: Use a silica column with a mobile phase of hexane:isopropanol (e.g., 90:10 v/v).

    • Reversed Phase: Use a C18 column with a mobile phase of water:acetonitrile (e.g., 70:30 v/v).

  • Detection: Use a UV detector set to a wavelength where the amide chromophore absorbs (typically around 210 nm).

Conclusion

The differentiation of 1,1-cyclopropanedicarboxamide from its 1,2-isomers is a tractable but essential task for ensuring the purity and correct structural assignment of these compounds. A multi-technique approach, leveraging the strengths of NMR spectroscopy for definitive structural elucidation, mass spectrometry for molecular weight confirmation and fragmentation analysis, and chromatography for physical separation, provides a robust and self-validating system. By understanding the fundamental principles of how molecular symmetry and stereochemistry influence analytical data, researchers can confidently distinguish between these closely related yet distinct molecular entities.

References

  • Nuclear Magnetic Resonance Spectroscopy, [Link]

  • Baranac-Stojanović, M. ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. J. Org. Chem.2013 , 78 (4), 1504–1507. [Link]

  • High Performance Liquid Chromatography, [Link]

Sources

A Senior Application Scientist's Guide to HPLC Retention Time of Cyclopropane Amides and Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the chromatographic behavior of novel molecular scaffolds is paramount. The cyclopropane ring, a motif of increasing importance in medicinal chemistry, presents unique characteristics that influence its analytical behavior.[1][2] This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of cyclopropane amides and their corresponding carboxylic acids, grounded in the principles of chromatographic theory and supported by experimental design.

Foundational Principles: Reversed-Phase HPLC and Analyte Retention

Reversed-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis, separating compounds based on their hydrophobicity.[3] The stationary phase is nonpolar (e.g., C18), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[3] The fundamental principle is straightforward: more hydrophobic (less polar) molecules interact more strongly with the stationary phase and thus have longer retention times.[4] Conversely, more polar molecules have a greater affinity for the mobile phase and elute earlier.

Several molecular properties govern this interaction, but for the compounds , two are critical:

  • Hydrophobicity: The inherent nonpolar character of a molecule.

  • Ionization State: The presence or absence of a charge, which is dictated by the molecule's pKa and the pH of the mobile phase.[5][6]

The Influence of the Cyclopropane Moiety

The cyclopropane ring is more than just a three-carbon cycloalkane. Its strained, rigid structure and unique electronic properties—including enhanced π-character in its C-C bonds—distinguish it from linear alkanes and larger rings.[2][7] While often used to introduce conformational rigidity, its impact on polarity is nuanced. The cyclopropane group itself is nonpolar and contributes to the overall hydrophobicity of a molecule.[2][7]

Head-to-Head Comparison: Cyclopropane Carboxamide vs. Cyclopropane Carboxylic Acid

Let's consider two closely related molecules: cyclopropanecarboxamide and cyclopropanecarboxylic acid.

  • Cyclopropanecarboxylic Acid: Possesses a terminal -COOH group.

  • Cyclopropanecarboxamide: Possesses a terminal -CONH₂ group.

3.1. The Critical Role of Mobile Phase pH

The key to predicting their relative retention lies in controlling the ionization state of the carboxylic acid. The ionization of an acidic compound increases with an increase in pH.[8]

  • At Low pH (e.g., pH 2-4): When the mobile phase pH is significantly below the pKa of the carboxylic acid (approximately 4.8), the carboxyl group will be predominantly in its protonated, neutral form (-COOH).[9] In this state, the molecule is relatively nonpolar.

  • At High pH (e.g., pH > 6): When the mobile phase pH is well above the pKa, the carboxyl group will be deprotonated to its anionic carboxylate form (-COO⁻). This negative charge dramatically increases the molecule's polarity, making it much more hydrophilic.[8][10]

Amides, on the other hand, are generally neutral over a wide pH range and their retention is less affected by pH changes.[11]

3.2. Hypothesized Retention Behavior

Based on these principles, we can formulate a clear hypothesis:

  • Under acidic mobile phase conditions (pH < pKa of the acid), the neutral cyclopropanecarboxylic acid will be more hydrophobic than the more polar cyclopropanecarboxamide. The amide's capacity for hydrogen bonding can enhance its interaction with the polar mobile phase.[11] Therefore, the carboxylic acid is expected to have a longer retention time .

  • Under neutral or basic mobile phase conditions (pH > pKa of the acid), the cyclopropanecarboxylic acid will be ionized (-COO⁻), making it significantly more polar than the neutral cyclopropanecarboxamide. Therefore, the amide is expected to have a longer retention time .

This pH-dependent elution order is a powerful tool for method development and peak identification.

Data Presentation: Predicted Retention Behavior

The following table summarizes the expected elution order under different pH conditions in a typical reversed-phase C18 column.

Mobile Phase pHAnalyteFunctional GroupExpected Ionization StatePredicted HydrophobicityPredicted Retention Time (tR)
pH 3.0 Cyclopropanecarboxylic Acid-COOHNeutralHigherLonger
Cyclopropanecarboxamide-CONH₂NeutralLowerShorter
pH 7.0 Cyclopropanecarboxylic Acid-COOHAnionic (-COO⁻)LowerShorter
Cyclopropanecarboxamide-CONH₂NeutralHigherLonger
Experimental Protocol: A Self-Validating System

This protocol provides a robust framework for experimentally verifying the hypothesized retention behavior.

Objective: To compare the retention times of cyclopropanecarboxamide and cyclopropanecarboxylic acid under acidic and neutral pH conditions using RP-HPLC.

5.1. Materials and Reagents

  • Cyclopropanecarboxamide (Analytical Standard)

  • Cyclopropanecarboxylic Acid (Analytical Standard)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • Ammonium Acetate (or Phosphate buffer)

5.2. Instrumentation

  • HPLC system with a UV detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

5.3. Chromatographic Conditions

ParameterCondition A (Acidic)Condition B (Neutral)Rationale
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in WaterAcid suppresses ionization of the carboxylic acid.[9] Buffer maintains a stable neutral pH.
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Acetate in AcetonitrileOrganic modifier for elution.
Gradient 20% to 80% B over 10 min20% to 80% B over 10 minA generic gradient to ensure elution of both compounds.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °C30 °CTemperature control ensures reproducibility.
Detection UV at 210 nmUV at 210 nmWavelength suitable for detecting carboxyl and amide functionalities.
Injection Vol. 5 µL5 µL

5.4. Procedure

  • Standard Preparation: Prepare individual stock solutions of each analyte in a 50:50 mixture of water and acetonitrile. Create a mixed standard for co-injection.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis (Condition A):

    • Inject the cyclopropanecarboxamide standard.

    • Inject the cyclopropanecarboxylic acid standard.

    • Inject the mixed standard.

    • Record the retention times.

  • System Wash and Re-equilibration: Thoroughly flush the system with a high percentage of organic solvent (e.g., 80% ACN/20% Water) to remove the acidic modifier. Then, equilibrate the system with the initial conditions for Condition B.

  • Analysis (Condition B):

    • Repeat the injection sequence from step 3 using the neutral mobile phase.

    • Record the retention times.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol designed to ensure a trustworthy and self-validating comparison.

HPLC_Workflow cluster_prep Preparation cluster_analysis_A Analysis: Condition A (Acidic) cluster_analysis_B Analysis: Condition B (Neutral) prep_standards Prepare Individual & Mixed Standards inject_A Inject Standards (Individual & Mixed) prep_standards->inject_A inject_B Inject Standards (Individual & Mixed) prep_standards->inject_B prep_mobile_A Prepare Mobile Phase A (Acidic) equil_A Equilibrate System with Acidic MP prep_mobile_A->equil_A prep_mobile_B Prepare Mobile Phase B (Neutral) wash System Flush & Re-equilibration prep_mobile_B->wash equil_A->inject_A record_A Record Acidic Retention Times (tR_A) inject_A->record_A record_A->wash compare Compare tR_A vs tR_B record_A->compare wash->inject_B record_B Record Neutral Retention Times (tR_B) inject_B->record_B record_B->compare

Caption: Experimental workflow for comparing HPLC retention times under varied pH.

Conclusion

The relative retention times of cyclopropane amides and carboxylic acids are highly dependent on the mobile phase pH. By controlling the ionization state of the carboxylic acid, a chromatographer can predictably manipulate the elution order. Under acidic conditions, the neutral carboxylic acid is retained longer. Conversely, under neutral or basic conditions, the ionized acid becomes more polar and elutes earlier than the corresponding amide. This understanding is not merely academic; it is a critical tool for developing robust, specific, and reliable analytical methods for this important class of molecules in drug discovery and development.

References

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC International. (2014). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Milligan, J. A., et al. (2018). An annulation process for the construction of 1,1-disubstituted cyclopropanes... Organic Letters, 20(20), 6840-6844. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mewald, M., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. Retrieved from [Link]

  • Stack Exchange. (2021). Retention Time Change in Reversed Phase Chromatography. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 1,1-Cyclopropanedicarboxamide

[1][2]

Executive Safety Summary

Chemical Identity: 1,1-Cyclopropanedicarboxamide CAS Number: 5813-85-4 Formula: C₅H₈N₂O₂ Physical State: Solid (Powder/Crystalline)

Core Safety Directive: While specific toxicological data for 1,1-cyclopropanedicarboxamide is limited, its structural analogs—specifically 1,1-cyclopropanedicarboxylic acid (CAS 598-10-7) and cyclopropanecarboxamide (CAS 6228-73-5) —exhibit significant hazards ranging from severe skin burns (H314) to acute oral toxicity (H302) and serious eye irritation (H319) .

Therefore, laboratory personnel must apply the Precautionary Principle : Treat this substance as a confirmed mucous membrane irritant and a potential sensitizer . All handling requires strict adherence to Level 2 Biosafety/Chemical Safety protocols, focusing on dust containment and preventing dermal absorption.

Hazard Assessment & Scientific Rationale

To select the correct PPE, we must understand the mechanism of injury. This assessment uses "Read-Across" toxicology based on the chemical's functional groups and metabolic precursors.

Hazard CategoryRisk DriverScientific Rationale (Read-Across)
Inhalation High The parent acid is corrosive. Inhalation of amide dust can hydrolyze on moist mucous membranes (lungs/throat), potentially releasing irritating carboxylic acid derivatives.
Ocular Severe Crystalline solids pose a mechanical abrasion risk combined with chemical irritation. The mono-amide analog is a confirmed Eye Irritant Category 2A.
Dermal Moderate Amides can facilitate transport across the stratum corneum. While less corrosive than the acid form, prolonged contact may cause dermatitis or sensitization.
Systemic Unknown Cyclopropyl moieties are biologically active (used in drug scaffolds for metabolic stability).[1] Unintentional absorption could lead to unknown pharmacological effects.

PPE Selection Matrix

This system is designed to create a redundant barrier against exposure.

Respiratory Protection
  • Requirement: NIOSH-Approved N95 or P100 Particulate Respirator .

  • Operational Logic: As a solid powder, the primary vector for exposure is airborne dust during weighing or transfer.

  • Why P100? If the particle size is unknown or very fine (fluffy powder), a P100 filter provides 99.97% efficiency against oil and non-oil based particulates, offering superior protection over an N95.

  • Engineering Control: All open handling must occur inside a Chemical Fume Hood or Powder Weighing Station .

Hand Protection[1]
  • Primary Barrier: Disposable Nitrile Gloves (Minimum Thickness: 0.11 mm / 4 mil) .

  • Secondary Barrier (High Risk): Double-gloving is mandatory when handling solutions >100 mM or quantities >1 gram.

  • Material Science: Latex is not recommended due to poor chemical resistance against organic amides and potential allergenicity. Nitrile offers superior breakthrough time for amide-based solvents.

  • Glove Change Protocol: Change outer gloves immediately upon splash or every 60 minutes of continuous handling.

Eye & Face Protection
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 / EN 166) .

  • Contraindication: Standard safety glasses are insufficient for powders. Air currents can carry dust particles around the lenses and into the eye. Goggles provide a seal against airborne particulates.

Body Protection[1]
  • Standard: Chemical-resistant lab coat (buttoned to the neck) + long pants + closed-toe shoes.

  • Enhanced (Spill Cleanup): Tyvek® sleeve covers or a full Tyvek® suit if handling kilogram quantities.

Operational Workflows & Decision Logic

PPE Decision Logic Diagram

This diagram illustrates the decision-making process for selecting PPE based on the specific task and physical state of the chemical.

PPE_SelectionStartTask: Handle 1,1-CyclopropanedicarboxamideState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidSolutionLiquid SolutionState_Check->SolutionRisk_SolidRisk: Dust Inhalation & Eye ContactSolid->Risk_SolidRisk_LiquidRisk: Splash & Dermal AbsorptionSolution->Risk_LiquidPPE_SolidPPE Protocol A:1. Fume Hood (Sash <18")2. N95/P100 Respirator3. Safety Goggles (Sealed)4. Nitrile Gloves (Single)Risk_Solid->PPE_SolidPPE_LiquidPPE Protocol B:1. Fume Hood2. Safety Glasses/Goggles3. Nitrile Gloves (Double)4. Lab Coat + SleevesRisk_Liquid->PPE_Liquid

Figure 1: Decision logic for selecting Personal Protective Equipment based on the physical state of the material.

Standard Operating Procedures (SOPs)

Weighing and Transfer (Solid)
  • Preparation: Don PPE Protocol A (see Fig 1). Verify fume hood airflow (>100 fpm).

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/static-prone to prevent dispersal.

  • Weighing: Tare the vial before adding the solid. Use a disposable spatula.

  • Clean Up: Wipe the balance area with a damp Kimwipe (water/ethanol) immediately after use to capture invisible dust. Dispose of the wipe as solid hazardous waste.

Solution Preparation
  • Solvent Choice: 1,1-cyclopropanedicarboxamide is moderately polar. Common solvents include DMSO, Methanol, or DMF.

    • Note: DMSO enhances skin permeability. If using DMSO, double gloving is critical as it can carry the chemical through the skin barrier.

  • Dissolution: Add solvent slowly. If heating is required, use a heating block, never an open flame.

Emergency Spill Response

Trigger: Spillage of >500 mg of solid or >10 mL of solution.

  • Evacuate: Clear the immediate area.

  • Assess: If outside a fume hood, wait 15 minutes for dust to settle.

  • Protect: Don N95/P100 respirator , goggles , and double nitrile gloves .

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation. Scoop up carefully.

    • Liquid: Absorb with vermiculite or spill pads.

  • Decontaminate: Clean surface with 10% soap solution followed by water.

  • Disposal: Place all waste in a sealed container labeled "Hazardous Waste - Toxic Organic Solid."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 299201, 1,1-Cyclopropanedicarboxamide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1,1-Cyclopropanedicarboxamide.[2][3][4] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-cyclopropanedicarboxamide
Reactant of Route 2
1,1-cyclopropanedicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.